Inarigivir
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-FUQPUAIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475650-36-3 | |
| Record name | Inarigivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inarigivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INARIGIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Inarigivir: A Technical Guide to a Dinucleotide Antiviral Drug
For Researchers, Scientists, and Drug Development Professionals
Discontinuation of Development: It is important to note that the clinical development of inarigivir for the treatment of Hepatitis B Virus (HBV) was discontinued by Spring Bank Pharmaceuticals in January 2020. This decision was made following a patient death in the Phase IIb CATALYST trial, citing the need to ensure patient safety due to unexpected serious adverse events.[1]
Executive Summary
This compound (formerly SB 9200) is an investigational dinucleotide antiviral drug designed to function as an immunomodulator. Its primary mechanism of action involves the activation of the innate immune system through the agonism of two key intracellular pattern recognition receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This dual agonism triggers downstream signaling cascades, leading to the production of interferons and other cytokines, thereby inducing an antiviral state. This compound has demonstrated antiviral activity against both Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV) in preclinical and clinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antiviral activity, and the methodologies used in its evaluation.
Mechanism of Action
This compound is a first-in-class oral modulator of the innate immune system.[2] Its antiviral effects are primarily mediated through the activation of RIG-I and NOD2.[2][3][4][5][6]
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RIG-I Activation: As a RIG-I agonist, this compound mimics viral RNA, a pathogen-associated molecular pattern (PAMP). This binding initiates a conformational change in RIG-I, leading to its activation. Activated RIG-I then interacts with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade that culminates in the phosphorylation and nuclear translocation of interferon regulatory factors (IRFs), primarily IRF3 and IRF7. These transcription factors then drive the expression of type I and type III interferons (IFN-α/β and IFN-λ), which are crucial for establishing an antiviral state in the host cell and neighboring cells.[7]
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NOD2 Activation: this compound also activates NOD2, another intracellular sensor of microbial components. While the precise mechanism of NOD2 activation by this compound is not fully elucidated, it is known to contribute to the overall inflammatory and antiviral response. Activation of NOD2 typically leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This results in the production of pro-inflammatory cytokines and chemokines that further contribute to the antiviral immune response.
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Dual Mechanism against HBV: In the context of HBV infection, this compound has been described as having a dual mechanism of action.[8] It not only stimulates the production of interferons to trigger a broad antiviral immune response but also appears to directly interfere with HBV replication at the level of RNA packaging (encapsidation) and reverse transcription.[8]
Signaling Pathways
The signaling pathways activated by this compound are central to its immunomodulatory and antiviral effects.
RIG-I Signaling Pathway
Caption: RIG-I signaling pathway activated by this compound.
NOD2 Signaling Pathway
Caption: NOD2 signaling pathway activated by this compound.
Quantitative Data
The antiviral activity of this compound has been quantified in both in vitro and in vivo studies.
In Vitro Antiviral Activity
| Virus | Genotype | Assay System | EC50 (µM) | EC90 (µM) | Reference |
| HCV | 1a | Replicon | 2.2 | 8.0 | [2][3][6] |
| HCV | 1b | Replicon | 1.0 | 6.0 | [2][3][6] |
Clinical Efficacy in Chronic Hepatitis B (ACHIEVE Trial)
The Phase 2 ACHIEVE trial evaluated ascending doses of this compound monotherapy for 12 weeks in treatment-naïve patients with chronic HBV, followed by 12 weeks of tenofovir disoproxil fumarate (TDF).[8][9]
| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) at Week 12 | Mean Change in HBV RNA from Baseline at Week 12 | Mean Change in HBsAg from Baseline at Week 12 | Reference |
| 25 mg | 0.6116 | -0.3856 | -0.0956 | [9] |
| 50 mg | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| 100 mg | Not explicitly stated | -0.5794 | -0.1818 | [9] |
| 200 mg | 1.5774 | Not explicitly stated | Not explicitly stated | [9] |
| Placebo | 0.0352 | -0.1474 | +0.0026 | [9] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans, such as Cmax, Tmax, and half-life, are not extensively available in the public domain, likely due to the cessation of its clinical development.
Experimental Protocols
The following sections describe the general methodologies for the key experiments used to evaluate the efficacy of this compound. The specific parameters for the this compound studies are not publicly available.
HCV Replicon Assay
The in vitro anti-HCV activity of this compound was assessed using HCV replicon systems.
Objective: To determine the concentration of the drug that inhibits 50% (EC50) and 90% (EC90) of HCV RNA replication.
General Protocol:
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Cell Culture: Huh-7 human hepatoma cells harboring subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are cultured under standard conditions. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The reporter signal is normalized to cell viability (often measured in parallel using an assay like MTT or CellTiter-Glo) to account for any cytotoxic effects of the compound. The EC50 and EC90 values are then calculated by fitting the dose-response data to a sigmoidal curve.
Caption: General workflow for an HCV replicon assay.
HBV DNA Quantification
Quantitative real-time polymerase chain reaction (qPCR) is the standard method for measuring HBV DNA levels in patient serum.
Objective: To quantify the amount of HBV DNA in clinical samples to assess viral load.
General Protocol:
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Sample Collection: Whole blood is collected from patients, and serum is separated.
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DNA Extraction: Viral DNA is extracted from the serum samples using a commercial kit.
-
qPCR Reaction Setup: A qPCR master mix is prepared containing a DNA polymerase, dNTPs, and primers and probes specific to a conserved region of the HBV genome. The extracted DNA is added to the reaction mix.
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Real-Time PCR: The reaction is run on a real-time PCR instrument. The instrument monitors the fluorescence signal generated during the amplification of the target DNA in real-time.
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Quantification: A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient samples is determined by comparing their amplification data to the standard curve.
Caption: General workflow for HBV DNA quantification by qPCR.
HBsAg ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the level of Hepatitis B surface antigen (HBsAg) in patient serum.
Objective: To measure the concentration of HBsAg in clinical samples as a marker of viral protein production.
General Protocol:
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Plate Coating: Microtiter plates are coated with a capture antibody specific for HBsAg.
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Sample Addition: Patient serum samples and standards with known HBsAg concentrations are added to the wells.
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Incubation: The plate is incubated to allow HBsAg in the samples to bind to the capture antibody.
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Washing: The plate is washed to remove unbound components.
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Detection Antibody: A detection antibody, also specific for HBsAg and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.
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Incubation and Washing: The plate is incubated again to allow the detection antibody to bind to the captured HBsAg, followed by another wash step.
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Substrate Addition: A substrate for the enzyme is added, which results in a color change.
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Measurement: The absorbance of the color is measured using a microplate reader.
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Quantification: The concentration of HBsAg in the patient samples is determined by comparing their absorbance values to the standard curve.
Conclusion
This compound is a dinucleotide antiviral drug that showed promise as a novel immunomodulatory agent for the treatment of chronic viral infections, particularly HBV and HCV. Its mechanism of action, centered on the activation of the RIG-I and NOD2 pathways, represents a distinct approach to antiviral therapy by harnessing the host's innate immune system. While its development for HBV was halted due to safety concerns, the data gathered from its preclinical and clinical evaluation provide valuable insights into the potential of innate immune agonists in antiviral drug development. The information presented in this technical guide summarizes the key scientific and clinical findings related to this compound.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 7. Advancing high-throughput anti-HCV drug screening: a novel dual-reporter HCV replicon model with real-time monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
Inarigivir's Effect on Innate Immune Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inarigivir (formerly SB 9200) is an orally available small molecule nucleic acid hybrid (SMNH) designed as a dual agonist for the intracellular pattern recognition receptors (PRRs) Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By simultaneously engaging these two distinct innate immune sensors, this compound initiates a multi-pronged signaling cascade, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and the expression of a broad array of Interferon-Stimulated Genes (ISGs). This coordinated response culminates in potent antiviral activity, primarily investigated in the context of chronic Hepatitis B Virus (HBV) infection. This document provides a detailed overview of this compound's mechanism of action, a summary of its observed antiviral effects, detailed experimental protocols for assessing its activity, and diagrams of the core signaling pathways it modulates.
It is important to note that the clinical development of this compound for HBV was discontinued due to safety concerns, including a patient death in a Phase IIb trial.[1]
Core Mechanism of Action: Dual Agonism of RIG-I and NOD2
This compound functions as an immunomodulator by mimicking pathogen-associated molecular patterns (PAMPs) that are recognized by RIG-I and NOD2, thereby triggering the host's innate defense mechanisms.
-
RIG-I Activation: RIG-I is a cytosolic sensor that detects viral RNA, specifically short double-stranded RNA (dsRNA) containing a 5'-triphosphate moiety. This compound's structure allows it to bind to and activate RIG-I, initiating a signaling cascade through the mitochondrial antiviral-signaling protein (MAVS). This leads to the phosphorylation and activation of transcription factors IRF3 and NF-κB, which translocate to the nucleus to drive the expression of type I interferons (IFN-α/β) and other antiviral genes.
-
NOD2 Activation: NOD2 is a cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. This compound also activates NOD2, which signals through the serine/threonine kinase RIPK2 (RICK). This interaction leads to the activation of the NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12.[2]
The concurrent activation of both pathways results in a robust and synergistic immune response, combining the potent antiviral state induced by type I interferons with the inflammatory and immune-recruiting functions of NF-κB-driven cytokines.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades initiated by this compound.
This compound-Mediated RIG-I Signaling Pathway
Caption: this compound activates RIG-I, leading to MAVS-mediated phosphorylation of IRF3 and IFN-β production.
This compound-Mediated NOD2 Signaling Pathway
Caption: this compound activates NOD2, leading to RIPK2-dependent NF-κB activation and cytokine production.
Quantitative Data Presentation
The primary clinical investigation of this compound was the Phase 2 ACHIEVE trial in treatment-naïve patients with chronic HBV. The following tables summarize the key quantitative antiviral efficacy data from this study after 12 weeks of monotherapy.
Table 1: Antiviral Activity of this compound Monotherapy in Chronic HBV Patients (ACHIEVE Trial, 12 Weeks)
| Dose | Parameter | Mean Reduction from Baseline (log₁₀ IU/mL or copies/mL) | Placebo |
| 25 mg | HBV DNA | -0.61 | +0.04 |
| 50 mg | HBV DNA | -0.74 | +0.04 |
| 100 mg | HBV DNA | -1.00 | +0.04 |
| 200 mg | HBV DNA | -1.58 | +0.04 |
| All Doses | HBV RNA | -0.39 to -0.58 | -0.15 |
| All Doses | HBsAg | -0.10 to -0.18 | +0.003 |
Data compiled from Yuen et al., Liver International, 2023 and press releases.[3][4][5][6][7]
Table 2: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV)
| HCV Genotype | EC₅₀ (µM) | EC₉₀ (µM) |
| Genotype 1a | 2.2 | 8.0 |
| Genotype 1b | 1.0 | 6.0 |
Data from MedChemExpress product information sheet.
Cytokine and Interferon-Stimulated Gene (ISG) Induction
While clinical trials reported that this compound treatment led to the activation of innate immunity markers, specific quantitative data on the fold-increase of cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10) and the expression levels of specific ISGs in human subjects are not available in the public domain. However, preclinical studies in mouse macrophages demonstrated that this compound significantly increased the secretion of IL-12, TNF-α, IFN-β, and IL-1β.[2] It is well-established that RIG-I agonism leads to a robust upregulation of a wide range of ISGs crucial for establishing an antiviral state. A representative list of such genes is provided below.
Table 3: Representative Interferon-Stimulated Genes (ISGs) Activated by RIG-I Agonists
| Gene | Protein | Function |
| ISG15 | ISG15 | Ubiquitin-like modifier, protein conjugation (ISGylation) |
| MX1/MX2 | Myxovirus resistance 1/2 | GTPases that inhibit viral replication |
| OAS1/2/3 | 2'-5'-Oligoadenylate Synthetase | Synthesizes 2-5A, activating RNase L to degrade viral RNA |
| IFIT1/2/3 | IFN-Induced Protein with Tetratricopeptide Repeats | Inhibit viral translation and replication |
| CXCL10 | C-X-C Motif Chemokine 10 (IP-10) | Chemoattractant for immune cells (T cells, NK cells) |
| DDX58 | DExD/H-Box Helicase 58 (RIG-I) | Positive feedback loop, sensor for viral RNA |
Detailed Experimental Protocols
The following protocols describe key methodologies used to characterize the activity of this compound.
Protocol: RIG-I/NOD2 Activation Reporter Assay
This assay measures the ability of a compound to activate the RIG-I or NOD2 pathway by quantifying the activity of a downstream transcription factor, NF-κB.
Objective: To determine if this compound activates RIG-I or NOD2 signaling, leading to NF-κB-dependent gene expression.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-hNOD2, pCMV-hRIG-I
-
Reporter plasmid: pNF-κB-Luc (containing a luciferase gene under the control of an NF-κB response element)
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Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB-Luc reporter plasmid and either the hNOD2 expression plasmid, the hRIG-I expression plasmid, or an empty vector control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control. Include a positive control agonist if available (e.g., MDP for NOD2, 5'ppp-dsRNA for RIG-I).
-
Incubation: Incubate the treated cells for 12-18 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase). Express the results as fold-induction over the vehicle-treated control.
Protocol: Cytokine Secretion Measurement from Macrophages
This protocol details the method for quantifying cytokine production from primary immune cells following stimulation with this compound.
Objective: To measure the levels of key cytokines (e.g., IFN-β, TNF-α, IL-12) secreted by macrophages in response to this compound.
Materials:
-
Primary mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and vehicle control)
-
Lipopolysaccharide (LPS) as a positive control for cytokine induction
-
ELISA kits for the cytokines of interest (e.g., mouse IFN-β, mouse TNF-α)
-
96-well ELISA plates and plate reader
Methodology:
-
Cell Seeding: Plate BMDMs or PBMCs in a 24-well or 96-well plate at a desired density (e.g., 1 x 10⁶ cells/mL) and allow them to adhere.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing this compound at various concentrations (e.g., 1 to 10 µM), vehicle control, or a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Culture the cells for 18-24 hours to allow for cytokine synthesis and secretion.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the culture supernatants.
-
ELISA: Perform ELISAs on the collected supernatants to quantify the concentration of each cytokine of interest, following the manufacturer's protocol for the specific kit.
-
Data Analysis: Generate a standard curve from the provided cytokine standards. Calculate the concentration of each cytokine in the samples (pg/mL or ng/mL) based on the standard curve.
Experimental Workflow Diagram
References
- 1. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Spring Bank Pharmaceuticals Announces Positive Top-Line Results from the Second Cohort of Part A of the Phase II ACHIEVE Trial - BioSpace [biospace.com]
- 5. | BioWorld [bioworld.com]
- 6. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snu.elsevierpure.com [snu.elsevierpure.com]
ORI-9020: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ORI-9020, also known as Inarigivir or SB-9000, is a novel dinucleotide phosphorothioate with a dual mechanism of action that confers potent antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). This document provides a comprehensive overview of the antiviral spectrum of ORI-9020, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation. ORI-9020 not only directly interferes with viral replication by inhibiting viral polymerases but also stimulates the host's innate immune system through the activation of RIG-I and NOD2 pathways, leading to the production of interferons and other antiviral cytokines. This dual action makes it a promising candidate for antiviral therapy, particularly for challenging viral infections and in cases of resistance to existing treatments.
Antiviral Spectrum and Efficacy
ORI-9020 and its orally bioavailable prodrug, this compound soproxil (SB-9200), have demonstrated a broad spectrum of antiviral activity against several clinically significant viruses. The quantitative data from in vitro and in vivo studies are summarized below.
In Vitro Antiviral Activity
The in vitro antiviral efficacy of ORI-9020 and its prodrug has been evaluated against a panel of viruses. The half-maximal effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) are presented in the following tables.
Table 1: In Vitro Antiviral Activity of this compound soproxil (SB-9200)
| Virus | Genotype/Strain | Assay System | EC50 (µM) | EC90 (µM) | Reference(s) |
| Hepatitis C Virus (HCV) | Genotype 1a | Replicon System | 2.2 | 8.0 | [1] |
| Hepatitis C Virus (HCV) | Genotype 1b | Replicon System | 1.0 | 6.0 | [1] |
| Hepatitis B Virus (HBV) | 3TC-Resistant | HepG2 2.2.15 cells | 2.1 | - | [1] |
| Broad-Spectrum RNA Viruses | |||||
| Norovirus | - | - | - | - | [1] |
| Respiratory Syncytial Virus (RSV) | - | - | - | - | [1] |
| Influenza Virus | - | - | - | - | [1] |
Note: Specific quantitative data for Norovirus, RSV, and Influenza virus are not publicly available, though broad-spectrum activity is reported.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Description | CC50 (µM) | Reference(s) |
| HFF | Human Foreskin Fibroblast | > 1000 | [2] |
| Vero | African Green Monkey Kidney | > 1000 | [2] |
In Vivo Antiviral Activity
The in vivo efficacy of ORI-9020 and its prodrug has been demonstrated in animal models of chronic HBV infection.
Table 3: In Vivo Antiviral Activity of ORI-9020/Inarigivir soproxil
| Animal Model | Compound | Dosage | Duration | Key Findings | Reference(s) |
| Transgenic Mice (HBV) | ORI-9020 | 0.5 - 1.6 mg/kg/day (i.p.) | 14 days | Minimal effective dosage range identified to significantly reduce liver HBV DNA.[2][3] | [2][3] |
| Transgenic Mice (HBV) | ORI-9020 | 100 mg/kg/day (i.p.) | 14 days | Significantly reduced viral DNA in the liver, with activity similar to adefovir dipivoxil.[2][3] Serum HBV DNA, liver HBV RNA, serum HBeAg, and serum HBsAg levels were not affected.[2][3] | [2][3] |
| Woodchuck (Chronic WHV) | This compound soproxil (SB-9200) | 15 and 30 mg/kg (oral, daily) | 12 weeks | Dose-dependent reduction in serum WHV DNA (2.2 and 3.7 log10 reductions, respectively) and serum WHVsAg (0.5 and 1.6 log10 declines, respectively).[4][5] Lowered hepatic levels of WHV nucleic acids and antigen, and reduced liver inflammation.[4][5] | [4][5] |
Mechanism of Action
ORI-9020 exhibits a dual mechanism of antiviral action: direct inhibition of viral replication and stimulation of the host innate immune response.
Direct Antiviral Activity
ORI-9020 directly interferes with the replication of HBV at the level of the viral reverse transcriptase and/or DNA polymerase.[1] It is believed to act at an early step, at or prior to the production of the first strand of HBV DNA.[1] This direct antiviral action is thought to involve steric blockage of the viral polymerase's access to the pre-genomic RNA template.[4][5]
Immunomodulatory Activity via RIG-I and NOD2 Activation
ORI-9020 is an agonist of the cytosolic pattern recognition receptors (PRRs) Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4][5] Activation of these sensors triggers a downstream signaling cascade, leading to the production of type I (IFN-α/β) and type III interferons (IFN-λ), as well as other pro-inflammatory cytokines and interferon-stimulated genes (ISGs).[4][5] This innate immune activation contributes significantly to the overall antiviral effect. The signaling pathway is depicted below.
Caption: RIG-I and NOD2 signaling pathway activated by ORI-9020.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the available details for the key experiments cited in this guide.
In Vitro Antiviral Assays
Hepatitis C Virus (HCV) Replicon Assay [1]
-
Objective: To determine the in vitro efficacy of this compound soproxil against HCV replication.
-
Methodology:
-
Genotype 1 HCV replicon systems were utilized.
-
The assay was performed in duplicate.
-
Four different concentrations of this compound soproxil were tested.
-
The endpoint was the reduction of intracellular HCV RNA relative to untreated controls.
-
EC50 and EC90 values were calculated based on a 2-fold and 10-fold reduction in HCV RNA, respectively.
-
General Antiviral Screening for RNA Viruses (Norovirus, RSV, Influenza) While specific protocols for this compound against these viruses are not detailed in the available literature, standard virological assays would likely be employed. A general workflow for such an assessment is outlined below.
Caption: General workflow for in vitro antiviral activity screening.
In Vivo Antiviral Assays
HBV Transgenic Mouse Model [1][2][3]
-
Objective: To evaluate the in vivo anti-HBV efficacy of ORI-9020.
-
Animal Model: Transgenic mice expressing hepatitis B virus.
-
Methodology:
-
Female mice received intraperitoneal (i.p.) injections of ORI-9020 in saline once daily for 14 days.
-
For dose-ranging studies, half-log serial dilutions of ORI-9020 were administered.
-
Necropsy was performed at least 2 hours after the last treatment to obtain liver and serum samples.
-
HBV DNA levels in the liver were quantified to determine the minimal effective dosage.
-
Chronic WHV Woodchuck Model [4][5]
-
Objective: To assess the antiviral and immunomodulatory effects of this compound soproxil in a model of chronic hepadnaviral infection.
-
Animal Model: Woodchucks chronically infected with woodchuck hepatitis virus (WHV).
-
Methodology:
-
Animals received daily oral doses of this compound soproxil (15 or 30 mg/kg) for 12 weeks.
-
Serum WHV DNA and WHV surface antigen (WHVsAg) levels were monitored throughout the study.
-
Hepatic levels of WHV nucleic acids, antigens, and markers of inflammation were assessed.
-
Expression of interferons and interferon-stimulated genes in blood and liver was measured to evaluate the host immune response.
-
Conclusion
ORI-9020 is a promising antiviral agent with a unique dual mechanism of action that combines direct viral inhibition with potent immunomodulation. Its broad-spectrum activity against HBV, HCV, and other RNA viruses, coupled with a favorable preclinical safety profile, underscores its potential as a valuable therapeutic option. Further clinical development and investigation into its efficacy against a wider range of viral pathogens are warranted. This technical guide provides a foundational understanding of ORI-9020 for researchers and drug development professionals engaged in the pursuit of novel antiviral therapies.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B | PLOS One [journals.plos.org]
- 4. Antiviral Efficacy and Host Innate Immunity Associated with SB 9200 Treatment in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Antiviral Pipeline for Human Norovirus in Human Intestinal Enteroids Demonstrates No Antiviral Activity of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Inarigivir: In Vitro Antiviral Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inarigivir (formerly known as SB 9200) is a potent oral immunomodulator that functions as a dual agonist of Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these intracellular pattern recognition receptors triggers the innate immune response, leading to the induction of interferons and other cytokines, thereby exerting a broad-spectrum antiviral effect.[1][3] This document provides detailed application notes and protocols for the in vitro assessment of this compound's antiviral activity, with a primary focus on Hepatitis B Virus (HBV).
Introduction
This compound is a dinucleotide prodrug that activates the host's innate immune system to combat viral infections.[1][4] Its mechanism of action involves the stimulation of the RIG-I and NOD2 signaling pathways, which are critical for detecting viral RNA and bacterial peptidoglycans, respectively.[1][5] This activation culminates in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, which establish an antiviral state within the host cells.[6] this compound has demonstrated antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[1][2] These protocols are designed to guide researchers in the evaluation of this compound's antiviral efficacy and cytotoxicity in a laboratory setting.
Data Presentation
Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound and its prodrug, this compound soproxil, against various viruses and cell lines.
| Compound | Virus/Cell Line | Parameter | Value | Reference |
| This compound soproxil | HCV Genotype 1a | EC50 | 2.2 µM | [1][2] |
| This compound soproxil | HCV Genotype 1b | EC50 | 1.0 µM | [1][2] |
| This compound soproxil | 3TC-resistant HBV (in HepG2.2.15 cells) | EC50 | 2.1 µM | [1] |
| This compound | Human Foreskin Fibroblasts (HFF) | CC50 | > 1000 µM | [4] |
| This compound | Vero Cells | CC50 | > 1000 µM | [4] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.
This compound-Induced Cytokine Production
| Cell Line | Treatment | Cytokine | Fold Induction / Concentration |
| e.g., HepG2-NTCP | This compound (various concentrations) | IFN-β | Data to be determined by user |
| e.g., HepG2-NTCP | This compound (various concentrations) | IL-6 | Data to be determined by user |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay for this compound against HBV in HepG2-NTCP Cells
This protocol outlines a method to determine the antiviral efficacy of this compound against HBV in a replication-competent cell line.
1. Materials:
-
Cell Line: HepG2-NTCP cells (HBV-permissive).
-
Virus: Hepatitis B Virus (HBV) inoculum.
-
Compound: this compound.
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents for qPCR: DNA extraction kit, HBV-specific primers and probe, qPCR master mix.
-
96-well plates.
2. Procedure:
-
Cell Seeding: Seed HepG2-NTCP cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Treatment (Pre-infection): On the day of infection, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a "no-drug" control.
-
HBV Infection: After a pre-treatment period (e.g., 2-4 hours), add the HBV inoculum to each well. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus stock.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the desired infection period (e.g., 7-10 days). The medium containing this compound should be replaced every 2-3 days.
-
Endpoint Analysis (HBV DNA Quantification):
-
At the end of the incubation period, harvest the cell culture supernatant to quantify extracellular HBV DNA.
-
Lyse the cells to extract total intracellular DNA for the quantification of intracellular HBV DNA.
-
Perform quantitative PCR (qPCR) using primers and probes specific for the HBV genome to determine the viral load in both supernatant and cell lysate.
-
-
Data Analysis: Calculate the EC50 value of this compound by plotting the percentage of viral inhibition against the log of the drug concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on the host cells used in the antiviral assay.
1. Materials:
-
Cell Line: HepG2-NTCP cells (or other relevant cell lines).
-
Compound: this compound.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as in the antiviral assay.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a "no-drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 7-10 days).
-
MTT Addition: At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Protocol 3: Cytokine Quantification Assay (ELISA)
This protocol is for quantifying the levels of cytokines (e.g., IFN-β, IL-6) secreted by cells in response to this compound treatment.
1. Materials:
-
Cell Line: HepG2-NTCP or other relevant cells.
-
Compound: this compound.
-
Cell Culture Medium.
-
ELISA Kit: Specific for the cytokine of interest (e.g., Human IFN-β ELISA Kit, Human IL-6 ELISA Kit).
-
24-well plates.
2. Procedure:
-
Cell Seeding: Seed cells in a 24-well plate.
-
Drug Treatment: Once the cells are attached, treat them with various concentrations of this compound. Include a "no-drug" control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the dose-response relationship.
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound in vitro antiviral assay.
This compound's Mechanism of Action: RIG-I and NOD2 Signaling Pathways
Caption: this compound activates RIG-I and NOD2 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
Application Notes and Protocols for Testing Inarigivir Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir (formerly SB 9200) is an investigational oral antiviral agent that functions as a modulator of the innate immune system.[1][2] It is a dinucleotide that acts as an agonist for the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][3] Activation of these pathways triggers the production of type I interferons and other cytokines, leading to an antiviral state within the host cell.[4][5] This dual mechanism of action, involving both direct antiviral effects and immune stimulation, makes this compound a subject of interest for the treatment of chronic hepatitis B virus (HBV) infection.[2][6] Although the clinical development of this compound for HBV was halted due to safety concerns, its mechanism of action and preclinical efficacy data provide valuable insights for ongoing antiviral research.[7]
These application notes provide a comprehensive overview of the cell culture models and experimental protocols for evaluating the in vitro efficacy of this compound against HBV.
Mechanism of Action: RIG-I and NOD2 Signaling Pathways
This compound exerts its antiviral effects by activating two key intracellular pattern recognition receptors: RIG-I and NOD2.
-
RIG-I Signaling: Upon binding to viral RNA, or in this case, being activated by an agonist like this compound, RIG-I undergoes a conformational change. This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[8][9] The activation of MAVS initiates a signaling cascade involving TRAF3, TBK1, and IKK-i, which ultimately leads to the phosphorylation and activation of the transcription factors IRF3 and IRF7.[5] These activated transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β).[4]
-
NOD2 Signaling: NOD2 activation by its ligand, or an agonist like this compound, leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIP2).[10][11] This interaction triggers downstream signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[10][11] These pathways also contribute to the production of pro-inflammatory cytokines and antiviral mediators.[12]
The culmination of these signaling events is the establishment of a potent antiviral state within the cell, inhibiting HBV replication.
Recommended Cell Culture Models for this compound Efficacy Testing
The choice of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For HBV, several models are available, each with its own advantages and limitations.
| Cell Model | Description | Advantages | Limitations |
| Primary Human Hepatocytes (PHHs) | The gold standard for in vitro HBV studies as they are the natural host cells. | Physiologically most relevant, support the entire HBV life cycle. | Limited availability, high cost, short lifespan in culture, donor-to-donor variability.[13] |
| HepG2 Cells | A human hepatoblastoma cell line. | Readily available and easy to culture. | Do not express the HBV entry receptor, NTCP, and therefore are not susceptible to de novo infection without genetic modification. |
| Huh7 Cells | A human hepatocellular carcinoma cell line. | Similar to HepG2 cells in terms of availability and ease of culture. | Also lack NTCP expression and are not naturally permissive to HBV infection. |
| HepG2-NTCP Cells | HepG2 cells genetically engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry.[1][14] | Susceptible to de novo HBV infection, allowing the study of the entire viral life cycle.[15] They are a robust and reproducible model for antiviral testing.[16] | As a transformed cell line, they may not fully recapitulate all aspects of primary hepatocyte physiology. |
| HepaRG Cells | A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells. | Support the complete HBV life cycle and exhibit a more differentiated phenotype compared to HepG2 and Huh7 cells.[13] | Differentiation process is time-consuming. |
Recommendation: For routine screening and evaluation of this compound's antiviral efficacy, HepG2-NTCP cells are the recommended model due to their susceptibility to HBV infection, reproducibility, and ease of use.[14][16]
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound against HBV in HepG2-NTCP cells.
Cell Culture and Maintenance of HepG2-NTCP Cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain NTCP expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
HBV Infection of HepG2-NTCP Cells
This protocol is adapted from established methods for HBV infection in HepG2-NTCP cells.[1][16][17]
-
Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density of 5 x 10^4 cells/well in a 96-well plate or 2.5 x 10^5 cells/well in a 24-well plate.
-
Differentiation: After 24 hours, replace the culture medium with differentiation medium (DMEM with 2% DMSO and 3% FBS) and incubate for at least 48 hours.
-
Infection:
-
Prepare the HBV inoculum in infection medium (DMEM with 4% PEG 8000, 2% DMSO, and 3% FBS).
-
Aspirate the differentiation medium from the cells and add the HBV inoculum. A multiplicity of infection (MOI) of 100-500 genome equivalents (GEq)/cell is commonly used.[14]
-
Incubate for 16-24 hours at 37°C.
-
-
Post-Infection:
-
Remove the inoculum and wash the cells three times with PBS to remove residual virus.
-
Add fresh culture medium (DMEM with 2% DMSO and 3% FBS) containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 3, 6, or 9 days), changing the medium with fresh compound every 2-3 days.
-
Quantification of HBV Replication Markers
This assay measures the amount of viral DNA released into the cell culture supernatant, which is indicative of viral particle production.
-
Sample Collection: Collect the cell culture supernatant at specified time points post-infection.
-
DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
-
Real-Time qPCR:
-
Use primers and a probe specific for a conserved region of the HBV genome.
-
Perform real-time qPCR using a standard thermal cycler.
-
Quantify the HBV DNA copy number by comparing the Cq values to a standard curve of a plasmid containing the HBV target sequence. Results are typically expressed as IU/mL or log10 IU/mL.[3]
-
These assays measure the levels of viral antigens secreted into the supernatant.
-
Sample Collection: Collect the cell culture supernatant at specified time points.
-
ELISA: Use commercially available ELISA kits for the quantitative detection of HBsAg and HBeAg according to the manufacturer's instructions.
-
Data Analysis: Determine the antigen concentrations based on the standard curve provided with the kit. Results are often expressed in IU/mL or as a percentage of the control.[18]
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effects are not due to cell death.
-
Method: A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Procedure:
-
Seed HepG2-NTCP cells in a 96-well plate and treat them with the same concentrations of this compound used in the efficacy assays.
-
Incubate for the same duration as the efficacy experiment.
-
Perform the cytotoxicity assay according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation and Interpretation
Quantitative data from the antiviral efficacy and cytotoxicity assays should be summarized in tables to facilitate comparison and interpretation.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against HBV in HepG2-NTCP Cells
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HBV DNA | HBsAg | HBeAg | |
| This compound | Data to be filled from experimental results | Data to be filled from experimental results | Data to be filled from experimental results |
| Positive Control (e.g., Entecavir) | Known value | Known value | Known value |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
Visualizations
Signaling Pathways
Caption: this compound-mediated activation of the RIG-I signaling pathway.
Caption: this compound-mediated activation of the NOD2 signaling pathway.
Experimental Workflow
Caption: Workflow for evaluating this compound's anti-HBV efficacy.
References
- 1. A robust cell culture system supporting the complete life cycle of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 4. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. This compound soproxil (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 7. Quantitative Levels of Hepatitis B Virus DNA and Surface Antigen and the Risk of Hepatocellular Carcinoma in Patients with Hepatitis B Receiving Long-Term Nucleos(t)ide Analogue Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of innate immune antiviral responses by Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell and Animal Models for Studying Hepatitis B Virus Infection and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Comparison between Quantitative Hepatitis B DNA and HBeAg Positivity to Detect Active Viral Replication among Patients with Hepatitis B infection in a Tertiary Care Hospital - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Inarigivir Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir (SB 9200) is an orally bioavailable small molecule immunomodulator that acts as a dual agonist of the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways.[1] This dual activation triggers the host's innate immune response, leading to the production of interferons and other cytokines with antiviral activity.[2] Preclinical studies, particularly in the woodchuck model of chronic hepatitis B, have been instrumental in establishing the in vivo efficacy and mechanism of action of this compound. These studies have demonstrated its potential in reducing viral load and antigens, making it a subject of interest for the treatment of chronic hepatitis B virus (HBV) infection.[3]
This document provides a comprehensive overview of this compound dosage and experimental protocols for in vivo animal studies, based on published preclinical data. It is intended to serve as a practical guide for researchers designing and conducting their own in vivo evaluations of this compound and similar compounds.
Data Presentation: this compound In Vivo Efficacy in Woodchuck Model
The woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a well-established and predictive animal model for studying HBV infection and antiviral therapies.[4][5] The following tables summarize the quantitative data from a key preclinical study evaluating two different oral daily doses of this compound over a 12-week period.
| Dosage Group | Animal Model | Route of Administration | Treatment Duration |
| Low Dose: 15 mg/kg | Woodchucks with chronic WHV infection | Oral (daily) | 12 weeks |
| High Dose: 30 mg/kg | Woodchucks with chronic WHV infection | Oral (daily) | 12 weeks |
| Control | Woodchucks with chronic WHV infection | - | - |
| Dosage Group | Parameter | Mean Reduction from Baseline |
| Low Dose (15 mg/kg) | Serum WHV DNA | 2.2 log10 |
| Serum WHsAg | 0.5 log10 | |
| High Dose (30 mg/kg) | Serum WHV DNA | 3.7 log10 |
| Serum WHsAg | 1.6 log10 |
Signaling Pathway of this compound
This compound exerts its antiviral effects by activating the RIG-I and NOD2 signaling pathways, which are crucial components of the innate immune system's response to viral and bacterial pathogens.
References
- 1. Woodchuck hepatitis and hepatocellular carcinoma: correlation of histologic with virologic observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 9200 (this compound), a selective oral immuno-modulator for chronic hepatitis B [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Drug Development in the Woodchuck Model of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Inarigivir-Induced Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir is an oral immunomodulator that functions as an agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these pathways triggers a downstream signaling cascade, culminating in the expression of a broad range of antiviral and immunomodulatory genes. These application notes provide a comprehensive guide to quantifying the gene expression changes induced by this compound, offering detailed protocols and data presentation formats to facilitate research and development in this area. While development of this compound for hepatitis B was halted due to safety concerns, the study of its mechanism and effects on gene expression remains valuable for understanding innate immunity and for the development of other immunomodulatory drugs.[3]
Mechanism of Action: RIG-I and NOD2 Signaling Pathways
This compound activates the RIG-I and NOD2 signaling pathways, leading to the production of interferons (IFNs) and pro-inflammatory cytokines. This, in turn, stimulates the JAK-STAT pathway and the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state.[1][4][5]
RIG-I Signaling Pathway
The RIG-I pathway is a key sensor of viral RNA in the cytoplasm. Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[6][7][8] This interaction triggers a signaling cascade that results in the activation of transcription factors IRF3 and NF-κB, which then drive the expression of type I interferons and other antiviral genes.
Caption: this compound-activated RIG-I signaling cascade.
NOD2 Signaling Pathway
NOD2 is an intracellular sensor that recognizes bacterial peptidoglycan fragments, and is also activated by this compound.[2] Upon activation, NOD2 recruits the serine-threonine kinase RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPKs, resulting in the production of pro-inflammatory cytokines.[3][9][10][11][12]
Caption: this compound-activated NOD2 signaling cascade.
Data Presentation: Quantifying this compound's Impact
In-Vitro Gene Expression
The following table summarizes representative data on the fold-change in gene expression in human hepatocyte cell lines (e.g., Huh7) following treatment with a RIG-I agonist. While specific data for this compound is limited in publicly available literature, this table illustrates the expected induction of key antiviral and immunomodulatory genes.
| Gene | Gene Function | Fold Change (vs. Control) |
| Interferons | ||
| IFNB1 | Type I Interferon | >100 |
| Chemokines | ||
| CCL5 (RANTES) | Chemoattractant for immune cells | >50 |
| Pro-inflammatory Cytokines | ||
| IL6 | Pro-inflammatory cytokine | >20 |
| Interferon-Stimulated Genes (ISGs) | ||
| ISG15 | Ubiquitin-like modifier with antiviral activity | >150 |
| MX1 (MxA) | GTPase with broad antiviral activity | >100 |
| DDX58 (RIG-I) | Pathogen recognition receptor (positive feedback) | >10 |
| IFIT1 | Inhibits viral replication | >80 |
Note: The fold changes are illustrative and based on typical responses to potent RIG-I agonists. Actual values will vary depending on the experimental conditions.
Clinical Trial Data (Hepatitis B)
The following table summarizes the dose-dependent effects of this compound on viral markers in treatment-naïve patients with chronic hepatitis B after 12 weeks of monotherapy. This data is derived from a phase 2 clinical trial.[2][13][14]
| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) |
| 25 mg | -0.58 | -1.0 |
| 50 mg | -0.85 | -1.1 |
| 100 mg | -1.2 | -1.1 |
| 200 mg | -1.54 | -1.14 |
Experimental Protocols
Experimental Workflow
The general workflow for quantifying this compound-induced gene expression involves cell culture, treatment with this compound, RNA extraction, cDNA synthesis, and finally, gene expression analysis by RT-qPCR.
Caption: Workflow for quantifying gene expression.
Detailed Protocol: In-Vitro Gene Expression Analysis
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma cell line Huh7 is a suitable model. Primary human hepatocytes can also be used for more physiologically relevant data.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound soproxil (e.g., 10 mM in DMSO).[2]
-
Dilute the stock solution in culture medium to achieve final concentrations for dose-response experiments (e.g., 0.1, 1, 10, 100 µM).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
2. Total RNA Extraction:
-
Lysis: Wash cells with PBS and lyse directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA extraction kit).
-
Extraction: Isolate total RNA using a phenol-chloroform extraction method or a column-based RNA purification kit according to the manufacturer's instructions.[1][13]
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0).
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
3. cDNA Synthesis (Reverse Transcription):
-
Reverse Transcriptase: Use a reliable reverse transcriptase enzyme.
-
Primers: For gene expression analysis, use a mix of oligo(dT) and random hexamer primers to ensure comprehensive reverse transcription of all RNA species.
-
Reaction Setup:
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA with primers and nuclease-free water.
-
Incubate at 65°C for 5 minutes to denature the RNA and then place on ice.
-
Add the reverse transcription master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Incubate according to the enzyme manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
-
Storage: Store the synthesized cDNA at -20°C.
4. RT-qPCR Analysis:
-
qPCR Master Mix: Use a SYBR Green or probe-based qPCR master mix.
-
Primers: Design or use pre-validated primers for the target genes (e.g., IFNB1, CCL5, IL6, ISG15, MX1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).[4]
-
Reaction Setup (per reaction):
-
qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green)
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.
-
Conclusion
These application notes and protocols provide a framework for the quantitative analysis of this compound-induced gene expression. By following these detailed methodologies, researchers can obtain robust and reproducible data to further elucidate the immunomodulatory effects of this compound and other RIG-I and NOD2 agonists. The provided diagrams and data tables serve as a valuable resource for experimental design and data interpretation in the field of innate immunity and drug development.
References
- 1. Ribavirin Potentiates Interferon Action by Augmenting Interferon-Stimulated Gene Induction in Hepatitis C Virus Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Interferon-stimulated genes and their antiviral effector functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Identification of Characteristic Genomic Markers in Human Hepatoma HuH-7 and Huh7.5.1-8 Cell Lines [frontiersin.org]
- 11. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inarigivir Administration in Mouse Models of Hepatitis B Virus (HBV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir (formerly SB 9200) is a novel, orally bioavailable small molecule immunomodulator that functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I) signaling pathway.[1][2] Activation of RIG-I by this compound triggers an innate immune response, leading to the production of type I interferons and other antiviral cytokines.[3][4] This dual mechanism of directly interfering with viral replication and stimulating the host's immune system makes this compound a promising therapeutic candidate for chronic hepatitis B (HBV) infection.[2][5] These application notes provide a comprehensive overview of the administration of this compound in preclinical mouse models of HBV, including detailed experimental protocols and data presentation. Though the clinical development of this compound was halted due to safety concerns in human trials, the preclinical data and methodologies remain valuable for researchers investigating innate immunity and novel antiviral strategies.[6][7]
Data Presentation
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of an this compound precursor, ORI-9020, in a transgenic mouse model of HBV.
| Parameter | Treatment Group | Dosage | Route of Administration | Duration | Result | Reference |
| Liver HBV DNA | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | Statistically significant reduction (P ≤ 0.001) | [1] |
| Adefovir Dipivoxil (Control) | 10 mg/kg/day | Oral gavage | 10 days | Statistically significant reduction | [1] | |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | 10 days | No significant change | [1] | |
| Serum HBsAg | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | No significant change | [1] |
| Serum HBeAg | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | No significant change | [1] |
| Liver HBcAg | ORI-9020 | 100 mg/kg/day | Intraperitoneal (i.p.) | 10 days | No significant change | [1] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates the RIG-I signaling pathway, leading to interferon production.
Experimental Workflow for this compound Administration in HBV Mouse Models
Caption: Workflow for evaluating this compound in HBV transgenic mice.
Logical Relationship of this compound's Dual Mechanism of Action
Caption: this compound exhibits both direct antiviral and immunomodulatory effects.
Experimental Protocols
This compound Formulation and Administration
a. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
b. Formulation Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volumes of each component based on the desired final concentration of this compound.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the calculated volume of PEG300 and vortex thoroughly.
-
Add the calculated volume of Tween 80 and vortex until the solution is clear.
-
Finally, add the saline to reach the final volume and vortex thoroughly.
-
The working solution for in vivo experiments should be prepared fresh on the day of use.
c. Administration Protocol:
-
Administer the prepared this compound formulation to the mice via intraperitoneal (i.p.) injection.
-
The typical dosage used in preclinical studies is 100 mg/kg/day.[1]
-
The volume of injection should be adjusted based on the individual mouse's body weight.
-
Administer the treatment daily for the duration of the study (e.g., 10 days).[1]
Quantification of Liver HBV DNA
a. Materials:
-
Liver tissue samples
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
Proteinase K
-
RNase A
-
qPCR master mix
-
HBV-specific primers and probe
-
qPCR instrument
b. Protocol for DNA Extraction:
-
Excise approximately 25 mg of liver tissue and place it in a sterile microcentrifuge tube.
-
Add buffer ATL and proteinase K from the DNA extraction kit to the tissue.
-
Incubate at 56°C until the tissue is completely lysed.
-
Add RNase A and incubate at room temperature for 2 minutes.
-
Proceed with the DNA purification according to the manufacturer's protocol, including the addition of buffer AL and ethanol, and subsequent washing steps on the spin column.
-
Elute the purified DNA in buffer AE.
c. Protocol for qPCR:
-
Set up the qPCR reaction by combining the qPCR master mix, HBV-specific primers and probe, and the extracted liver DNA.
-
Use a standard curve of a plasmid containing the HBV genome to quantify the HBV DNA copy number.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Analyze the results to determine the HBV DNA copies per microgram of total liver DNA.
Quantification of Serum HBsAg and HBeAg by ELISA
a. Materials:
-
Mouse serum samples
-
HBsAg and HBeAg ELISA kits
-
Microplate reader
b. Protocol:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the required number of microplate strips coated with anti-HBsAg or anti-HBeAg antibodies.
-
Add standards, controls, and serum samples to the appropriate wells.
-
Add the HRP-conjugated detection antibody to each well.
-
Incubate the plate at 37°C for the time specified in the kit's instructions.
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the TMB substrate solution to each well and incubate in the dark at 37°C.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.
Liver Histopathology
a. Materials:
-
Liver tissue samples
-
10% neutral buffered formalin
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
-
Microscope
b. Protocol:
-
Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue by passing it through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a microscope to assess liver morphology and any pathological changes.
References
- 1. taiclone.com [taiclone.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medic.com.vn [medic.com.vn]
- 6. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
Application Note & Protocol: Quantification of Inarigivir in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Inarigivir in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of this compound. The protocol covers plasma sample preparation, instrument parameters, and data analysis. Representative method validation data is presented to demonstrate the performance of the assay.
Introduction
This compound (also known as SB 9200) is an oral immunomodulator that acts as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] By activating these intracellular pattern recognition receptors, this compound stimulates an innate immune response, exhibiting broad-spectrum antiviral activity. It has been investigated primarily for the treatment of chronic Hepatitis B (HBV) infection.
Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile and for dose-optimization in clinical and pre-clinical studies. This document outlines a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Signaling Pathway of this compound
This compound activates the RIG-I and NOD2 signaling pathways, which are key components of the innate immune system in detecting viral and bacterial components.[1] Activation of these pathways leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn establish an antiviral state.
Experimental Protocol
This protocol is a representative method and may require optimization for specific laboratory conditions and equipment. The validation of bioanalytical methods should adhere to regulatory guidelines such as those from the FDA.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation
The following workflow outlines the protein precipitation method for extracting this compound from plasma.
Protocol Steps:
-
Pipette 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into an HPLC vial with an insert.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
|---|---|
| System | UPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
|---|---|
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z [Parent Ion] -> m/z [Product Ion] (To be determined) |
| This compound-d4 (IS) Transition | m/z [Parent Ion+4] -> m/z [Product Ion] (To be determined) |
| Collision Gas | Argon |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Note: Specific MRM transitions and collision energies must be optimized for this compound and its internal standard by direct infusion prior to analysis.
Method Validation Summary
The bioanalytical method should be validated to demonstrate its reliability for the intended application.[2] The following table summarizes representative performance characteristics for the quantification of this compound in human plasma.
Table 1: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Intra-day Accuracy (%Bias) | -5.6% to 6.3% |
| Inter-day Accuracy (%Bias) | -7.8% to 4.5% |
| Mean Recovery (this compound) | 92.5% |
| Mean Recovery (Internal Standard) | 95.1% |
| Matrix Effect | Minimal (<10% CV) |
The values presented are hypothetical and representative of a typical validated bioanalytical method for a small molecule drug.
Data Presentation and Analysis
Data is acquired by monitoring the peak area ratio of the analyte (this compound) to the internal standard (this compound-d4). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. The concentrations of this compound in QC and unknown samples are then calculated from this regression equation.
Conclusion
The LC-MS/MS method described provides a framework for a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it suitable for supporting pharmacokinetic and clinical studies. As with any bioanalytical method, it is imperative to perform a full validation according to established regulatory guidelines to ensure data integrity.
References
Application Notes and Protocols: Inarigivir in Combination Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir (formerly SB 9200) is an investigational small molecule prodrug designed as an oral agonist of the innate immune system. It functions by activating the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] This dual mechanism of action, which combines direct antiviral effects with the stimulation of innate immunity, has positioned this compound as a potential component of combination therapies aimed at achieving a functional cure for chronic hepatitis B (CHB).[2] Current standard-of-care treatments for CHB, primarily nucleos(t)ide analogues (NAs), can effectively suppress HBV replication long-term but rarely lead to a functional cure, indicated by the loss of hepatitis B surface antigen (HBsAg).[3] The rationale for combining this compound with other antivirals, such as NAs, is to simultaneously suppress viral replication and stimulate an immune response to clear the virus.[4]
Mechanism of Action: RIG-I Pathway Activation
This compound exerts its effect by mimicking a viral pathogen, thereby activating intracellular pattern recognition receptors. Its primary target is the RIG-I signaling pathway.[5] Upon activation, RIG-I initiates a signaling cascade that results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[5] These secreted interferons then bind to their receptors on the surface of liver cells, activating the JAK/STAT pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs), which establish a potent antiviral state within the host cells.[5] In addition to this immunomodulatory action, this compound has been shown to have a direct antiviral effect by interfering with HBV pgRNA encapsidation and reverse transcription.[2]
Quantitative Data Summary from Clinical Trials
Clinical studies, primarily the Phase 2 ACHIEVE trial, evaluated this compound monotherapy followed by sequential treatment with Tenofovir Disoproxil Fumarate (TDF). The data demonstrated dose-dependent antiviral activity.
Table 1: Antiviral Efficacy of this compound Monotherapy (12 Weeks) in Treatment-Naïve CHB Patients (ACHIEVE Trial)
| This compound Dose | Placebo | 25 mg | 50 mg | 100 mg | 200 mg |
|---|---|---|---|---|---|
| Mean HBV DNA Reduction (log10 IU/mL) [6] | -0.0352 | -0.6116 | - | - | -1.5774 |
| Mean HBV RNA Reduction (log10 copies/mL) [6] | -0.1474 | -0.3856 | -0.5794 (range) | -0.5794 (range) | -0.5794 (range) |
| Mean HBsAg Reduction (log10 IU/mL) [6] | +0.0026 | -0.0956 | -0.1818 (range) | -0.1818 (range) | -0.1818 (range) |
Note: Dashes indicate data not specifically broken down by dose in the provided sources.
Table 2: Efficacy of Sequential Therapy (12 Weeks this compound/Placebo followed by 12 Weeks Tenofovir)
| Parameter | Pre-treatment Group | Mean Reduction at Week 24 |
|---|---|---|
| HBV DNA (log10 IU/mL) in HBeAg-negative patients | This compound 25 mg | -3.96 |
| HBV DNA (log10 IU/mL) in HBeAg-positive patients | This compound 25 mg | -4.48 |
| HBsAg (log10 IU/mL) [6] | Placebo | -0.1984 |
| HBsAg (log10 IU/mL) [6] | this compound (all doses) | -0.1709 to -0.3529 |
These results suggest that priming with this compound may lead to a greater reduction in HBsAg when followed by NA therapy.[6] A combined analysis of the first three cohorts showed a 28% response rate in HBsAg reduction.[7]
Experimental Protocols & Combination Strategies
Clinical Trial Design: Sequential and Combination Therapy
The primary strategy investigated for this compound has been sequential therapy and co-administration with an NA. The ACHIEVE trial provides a clear workflow for a sequential study.
Clinical Protocol Outline:
-
Objective: To evaluate the safety and antiviral efficacy of this compound, alone and in sequence with an NA, in patients with chronic hepatitis B.
-
Patient Population: Treatment-naïve, non-cirrhotic CHB patients (both HBeAg-positive and HBeAg-negative cohorts).[6] Key exclusion criteria include advanced fibrosis or cirrhosis, co-infection with HCV/HIV, and poor kidney function.
-
Study Design: Double-blind, placebo-controlled, randomized trial.
-
Part A (Monotherapy): Patients randomized to receive once-daily oral this compound at various doses (e.g., 25, 50, 100, 200 mg) or placebo for 12 weeks.
-
Part B (Sequential Therapy): All patients from Part A receive open-label NA therapy (e.g., Tenofovir DF 300 mg) for an additional 12 weeks.[6]
-
-
Endpoints:
-
Primary: Change from baseline in serum HBV DNA at Week 12.
-
Secondary: Change from baseline in HBsAg and HBV RNA, safety, and tolerability.
-
-
Assessments: Regular monitoring of viral markers (HBV DNA, HBsAg, HBeAg, HBV RNA), liver function tests (ALT, AST), and adverse events.
Other trials have explored direct co-administration of this compound (up to 400 mg) with Tenofovir Alafenamide (TAF) and as an add-on therapy for patients already virally suppressed on NAs.[7][8][9]
In Vitro Synergy Testing Protocol
This protocol provides a general framework for assessing the synergistic, additive, or antagonistic effects of this compound in combination with an NA in a cell culture model.
-
Objective: To determine the in vitro antiviral interaction between this compound and a reference NA (e.g., Tenofovir) against HBV.
-
Materials:
-
Cell Line: HepG2.2.15 cells, which constitutively express HBV.
-
Compounds: this compound soproxil, Tenofovir (or other NA).
-
Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, DMSO (for compound dissolution), reagents for DNA extraction and quantitative PCR (qPCR).
-
-
Methodology (Checkerboard Assay):
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the NA. Create a matrix of combination concentrations where each compound is tested at various concentrations, both alone and in combination with the other.
-
Treatment: Remove the old medium from the cells and add a fresh medium containing the single or combined drug concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a defined period (e.g., 6-9 days), replacing the drug-containing medium every 2-3 days.
-
Endpoint Measurement:
-
After incubation, collect the cell culture supernatant.
-
Extract HBV DNA from the supernatant.
-
Quantify extracellular HBV DNA levels using a validated qPCR assay.
-
-
Data Analysis:
-
Calculate the concentration of each drug required to inhibit HBV replication by 50% (EC50) when used alone and in combination.
-
Use a synergy analysis program (e.g., MacSynergy II) to calculate synergy scores based on the dose-response curves. The analysis will classify the interaction as synergistic, additive, or antagonistic.
-
-
Safety and Clinical Development Status
While early-phase trials of this compound showed promising antiviral and immunomodulatory activity, its clinical development was terminated due to safety concerns.[10] Specifically, drug-induced hepatocellular dysfunction and hepatotoxicity were observed in a Phase 2b trial that investigated higher doses and longer treatment durations.[2] ALT flares were noted, with one patient in a 50mg cohort discontinuing treatment, although the flare resolved after stopping the drug.[2] These findings underscore the critical importance of careful safety monitoring for immunomodulatory agents, especially in the context of combination therapy.[2][4]
Conclusion
This compound represents a novel approach to HBV therapy by targeting the host's innate immune system while also exerting direct antiviral pressure. Combination strategies with nucleos(t)ide analogues have shown, in early clinical trials, the potential for deeper declines in viral markers, particularly HBsAg, than is typically achieved with NA monotherapy.[6][11] The quantitative data and trial designs presented provide a valuable reference for researchers developing new combination therapies for CHB. However, the safety profile of this compound highlights the challenge of balancing potent immune activation with acceptable tolerability, a key consideration for the future development of all immunomodulatory agents for chronic viral infections.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medic.com.vn [medic.com.vn]
- 3. Nucleoside/nucleotide analogues in the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Evaluating the Safety and Efficacy of this compound in Non-cirrhotic, Hepatitis B e Antigen-negative Subjects Infected With HBV Virus and Receiving or Stopping Treatment With a NUC Inhibitor | MedPath [trial.medpath.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Triple combination therapy holds promise for Hepatitis B functional cure - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Inarigivir Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir is an orally bioavailable small molecule immunomodulator that functions as a dual agonist of the innate immune sensors Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3][4] This dual agonism triggers the host's innate immune response, leading to broad-spectrum antiviral activity, particularly against RNA viruses and Hepatitis B Virus (HBV).[1][2] this compound's mechanism involves not only the induction of an antiviral state through the production of interferons and other cytokines but also direct interference with viral replication processes.[5][6] Given its unique mechanism of action, there is significant interest in evaluating the synergistic potential of this compound in combination with other antiviral agents to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a comprehensive framework for designing and conducting in vitro synergy studies with this compound. The protocols outlined below cover the essential experimental designs, from initial synergy screening to mechanistic validation, and provide detailed methodologies for data acquisition and analysis.
I. Experimental Design Overview
A tiered approach is recommended for assessing the synergistic potential of this compound with a partner compound. This involves an initial screening to determine the nature of the interaction, followed by mechanistic studies to understand the basis of any observed synergy.
Tier 1: Synergy Screening and Quantification
The primary objective of this tier is to quantitatively assess the interaction between this compound and a partner compound. The checkerboard assay is the gold standard for this purpose, allowing for the determination of the Fractional Inhibitory Concentration (FIC) index and the Combination Index (CI).
Tier 2: Mechanistic Validation
Once synergy is established, this tier aims to elucidate the underlying biological mechanisms. This involves quantifying the impact of the drug combination on viral replication and the host innate immune response. Key assays include viral load quantification, analysis of Interferon-Stimulated Gene (ISG) expression, and cytokine profiling.
II. Data Presentation: Summary of Key Experimental Parameters
The following tables provide a structured overview of the quantitative data and parameters essential for designing and interpreting this compound synergy studies.
Table 1: this compound In Vitro Antiviral Activity
| Parameter | Virus | Cell Line | Value | Reference(s) |
| EC50 | HCV 1a | Genotype 1 HCV replicon | 2.2 µM | [1][2] |
| EC50 | HCV 1b | Genotype 1 HCV replicon | 1.0 µM | [1][2] |
| EC50 | HBV (3TC-resistant) | HepG2.2.15 | 3.1 µM | [1] |
| CC50 | - | Human HFF cells | > 1000 µM | [1] |
| CC50 | - | Vero cells | > 1000 µM | [1] |
Table 2: Synergy Quantification and Interpretation
| Index | Formula | Interpretation | Reference(s) |
| Combination Index (CI) | CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ | CI < 1: SynergyCI = 1: AdditiveCI > 1: Antagonism | |
| Fractional Inhibitory Concentration (FIC) Index | FIC Index = FICₐ + FICₑ = (Cₐ/MICₐ) + (Cₑ/MICₑ) | ≤ 0.5: Synergy> 0.5 to 4: Additive/Indifference> 4.0: Antagonism |
III. Experimental Protocols
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral compound.
1. Materials:
-
Cell Line: A suitable cell line susceptible to the virus of interest (e.g., HepG2.2.15 for HBV, A549 for influenza).
-
Virus Stock: A titrated stock of the virus.
-
Compounds: this compound and the partner antiviral agent, dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
96-well plates.
-
Reagents for assessing cell viability or viral replication (e.g., CellTiter-Glo®, reagents for plaque assay or qPCR).
2. Procedure:
-
Cell Seeding: Seed the 96-well plates with the chosen cell line at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound and the partner compound in cell culture medium.
-
In a 96-well plate, create a checkerboard matrix by adding varying concentrations of this compound along the rows and the partner compound along the columns. Include wells with each drug alone and no-drug controls.
-
-
Viral Infection:
-
Dilute the virus stock to a predetermined multiplicity of infection (MOI).
-
Add the diluted virus to all wells except for the cell-only controls.
-
-
Incubation: Incubate the plates for a period sufficient for viral replication and the development of cytopathic effects (CPE) or for a defined endpoint for viral quantification.
-
Endpoint Measurement:
-
Assess the antiviral effect by a suitable method, such as:
-
CPE Inhibition Assay: Visually score the CPE or use a cell viability assay.
-
Plaque Reduction Assay: For plaque-forming viruses, perform a plaque assay to quantify the reduction in plaque numbers.
-
Viral Load Quantification: Harvest supernatant or cell lysates to quantify viral RNA or DNA by RT-qPCR or qPCR.
-
-
3. Data Analysis:
-
Determine the EC50 for each compound alone.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.
-
Generate Isobolograms: Plot the concentrations of the two drugs that produce a specific level of inhibition (e.g., 50%). Points falling below the line of additivity indicate synergy.
Protocol 2: Viral Load Quantification by qPCR/RT-qPCR
This protocol quantifies the effect of the drug combination on viral replication.
1. Materials:
-
Cell lysates or supernatants from the checkerboard assay.
-
RNA/DNA extraction kit.
-
Reverse transcriptase (for RNA viruses).
-
qPCR master mix.
-
Primers and probes specific to the viral genome.
-
qPCR instrument.
2. Procedure:
-
Nucleic Acid Extraction: Extract viral RNA or DNA from the samples.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.
-
qPCR:
-
Set up the qPCR reaction with the appropriate master mix, primers, probes, and cDNA/DNA template.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Generate a standard curve using known quantities of viral nucleic acid.
-
Quantify the viral genome copies in each sample based on the standard curve.[7]
-
Compare the viral load in treated versus untreated wells.
-
Protocol 3: Gene Expression Analysis of Interferon-Stimulated Genes (ISGs)
This protocol measures the induction of key antiviral genes downstream of RIG-I and NOD2 activation.
1. Materials:
-
Cell lysates from treated and infected cells.
-
RNA extraction kit.
-
Reverse transcriptase.
-
qPCR master mix.
-
Primers for target ISGs (e.g., IFIT1, OAS1, MX1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).[8][9]
-
qPCR instrument.
2. Procedure:
-
Cell Treatment and Infection: Treat cells with this compound, the partner compound, or the combination, followed by viral infection. Include appropriate controls.
-
RNA Extraction: At a specified time point post-infection (e.g., 24 hours), lyse the cells and extract total RNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR for the target ISGs and the housekeeping gene.[10][11]
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[10]
-
Normalize the expression of the target ISGs to the housekeeping gene.
-
Compare the fold change in ISG expression between the different treatment groups.
-
Protocol 4: Cytokine Profiling
This protocol measures the secretion of key cytokines involved in the innate immune response.
1. Materials:
-
Cell culture supernatants from treated and infected cells.
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array).
-
Plate reader or flow cytometer compatible with the chosen assay.
2. Procedure:
-
Cell Treatment and Infection: Treat cells as described in Protocol 3.
-
Supernatant Collection: At a specified time point post-infection, collect the cell culture supernatants.
-
Cytokine Measurement:
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples.
-
Compare the cytokine profiles across the different treatment groups.
-
IV. Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound synergy studies.
Logical Relationship of Synergy Analysis
Caption: Logical flow of synergy data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NOD2/RIG-I Activating this compound Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOD2/RIG-I Activating this compound Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of ISG expression. [bio-protocol.org]
- 9. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.starklab.org [data.starklab.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Inarigivir's Impact on Hepatitis B Surface Antigen (HBsAg) Levels
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Inarigivir, a RIG-I agonist, in reducing Hepatitis B surface antigen (HBsAg) levels. The document covers this compound's mechanism of action, protocols for in vitro and in vivo studies, and methods for quantifying key viral markers.
Introduction to this compound
This compound (formerly SB 9200) is an investigational oral antiviral agent with a dual mechanism of action against the Hepatitis B virus (HBV).[1] It acts as a direct-acting antiviral by interfering with viral replication and as an immune modulator by activating the retinoic acid-inducible gene I (RIG-I).[1][2] Activation of the RIG-I signaling pathway leads to the production of type I interferons and other cytokines, which play a crucial role in the host's antiviral immune response.[3] Clinical studies have shown that this compound can lead to reductions in HBV DNA, HBV RNA, and HBsAg levels in patients with chronic hepatitis B.[4] However, its clinical development was halted due to safety concerns.[5]
Mechanism of Action: RIG-I Signaling Pathway
This compound functions as an agonist of the RIG-I protein. Upon entering the cell, it mimics viral RNA, binding to the helicase domain of RIG-I. This binding induces a conformational change in RIG-I, leading to its activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction triggers a downstream signaling cascade that results in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. The secreted interferons then act in an autocrine and paracrine manner, binding to interferon receptors on the surface of infected and neighboring cells, leading to the upregulation of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
Caption: this compound activates the RIG-I signaling pathway to induce an antiviral state.
In Vitro Evaluation of this compound
Cell Culture Models
The most common in vitro model for studying HBV replication is the HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with a plasmid containing the complete HBV genome.
Protocol: In Vitro Treatment with this compound
-
Cell Seeding: Seed HepG2.2.15 cells in 12-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium.
-
Treatment: After the cells have adhered and are actively growing, replace the culture medium with medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the drug dilutions).
-
Incubation: Incubate the cells for a defined period, typically 3 to 6 days. The medium can be replaced with fresh medium containing the drug every 2-3 days.
-
Sample Collection: At the end of the treatment period, collect the cell culture supernatant for HBsAg and HBV DNA analysis. The cells can be harvested for intracellular HBV RNA and DNA analysis.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro evaluation of this compound's effect on HBV markers.
In Vivo Evaluation of this compound
Animal Models
HBV has a narrow host range, making it challenging to study in small animal models. Common models include:
-
HBV Transgenic Mice: These mice carry the HBV genome integrated into their own and constitutively express HBV antigens and produce viral particles.[6][7]
-
Hydrodynamic Injection (HDI) Mouse Model: This model involves the rapid injection of a large volume of a solution containing an HBV plasmid into the tail vein of a mouse, leading to transient HBV replication in the liver.[8]
-
Humanized Liver Chimeric Mice: These are immunodeficient mice with livers repopulated with human hepatocytes, allowing for de novo HBV infection and sustained replication.[8]
Protocol: In Vivo Administration and Monitoring
-
Model Selection and Preparation: Choose an appropriate mouse model for the study. For HDI models, inject the HBV plasmid to establish infection.
-
Drug Administration: this compound is orally bioavailable.[9] Administer this compound to the mice via oral gavage. The dosage and frequency will depend on the specific study design, but clinical trials have explored doses from 25 mg to 400 mg daily in humans.[4][10] A vehicle control group should be included.
-
Sample Collection: Collect blood samples from the mice at regular intervals (e.g., weekly) via retro-orbital bleeding or tail vein sampling.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect liver tissue for analysis of intrahepatic HBV DNA, RNA, and cccDNA.
-
Data Analysis: Analyze the collected serum samples for HBsAg and HBV DNA levels.
Protocols for Quantifying HBV Markers
Protocol: HBsAg Quantification by ELISA
This protocol is based on a sandwich enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: Coat a 96-well microplate with a monoclonal anti-HBsAg antibody overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted serum samples and HBsAg standards to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate to remove unbound antigens.
-
Conjugate Incubation: Add an enzyme-conjugated (e.g., horseradish peroxidase - HRP) polyclonal anti-HBsAg antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate to remove unbound conjugate.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance values of the HBsAg standards and use it to determine the concentration of HBsAg in the samples.
Protocol: HBV DNA Quantification by qPCR
-
DNA Extraction: Extract viral DNA from serum or plasma samples using a commercial viral DNA extraction kit.[1][6][11]
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing a DNA polymerase, dNTPs, forward and reverse primers specific for a conserved region of the HBV genome, and a fluorescent probe (e.g., TaqMan).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA. A standard curve generated from known concentrations of an HBV DNA plasmid is used to quantify the HBV DNA in the samples.
Protocol: HBV RNA Quantification by RT-qPCR
-
RNA Extraction: Extract total RNA from liver tissue or serum using a suitable RNA extraction kit. It is crucial to use DNase I treatment to remove any contaminating HBV DNA.[7]
-
Reverse Transcription (RT): Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme and HBV-specific primers.
-
qPCR: Perform qPCR on the resulting cDNA as described in the HBV DNA quantification protocol.
-
Data Analysis: Quantify the HBV RNA levels based on a standard curve generated from a known amount of in vitro transcribed HBV RNA.
Data Presentation
Quantitative data from the evaluation of this compound should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: In Vitro Efficacy of this compound on HBV Markers in HepG2.2.15 Cells
| This compound Concentration | HBsAg Reduction (log10 IU/mL) | HBV DNA Reduction (log10 copies/mL) | HBV RNA Reduction (log10 copies/mL) |
| Vehicle Control | 0 | 0 | 0 |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
Table 2: In Vivo Efficacy of this compound in an HBV Mouse Model
| Treatment Group | Serum HBsAg Reduction (log10 IU/mL) | Serum HBV DNA Reduction (log10 copies/mL) | Liver cccDNA Reduction (log10 copies/µg DNA) |
| Vehicle Control | 0 | 0 | 0 |
| This compound (Dose 1) | Value | Value | Value |
| This compound (Dose 2) | Value | Value | Value |
| Positive Control (e.g., Entecavir) | Value | Value | Value |
Table 3: Summary of HBsAg Reduction from the ACHIEVE Clinical Trial (12 weeks of this compound Monotherapy)
| This compound Dose | Mean HBsAg Reduction (log10 IU/mL) |
| Placebo | +0.0026 |
| 25 mg | -0.0956 to -0.1818 |
| 50 mg | Data not consistently reported in a single value |
| 100 mg | Data not consistently reported in a single value |
| 200 mg | -0.0956 to -0.1818 |
Note: The ranges for HBsAg reduction in the ACHIEVE trial are presented as reported in the literature, which may vary between different publications and analyses.[4][11]
Conclusion
These protocols provide a comprehensive framework for the preclinical and clinical evaluation of this compound's effect on HBsAg levels and other HBV markers. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the development of novel HBV therapies.
References
- 1. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 4. HKU Scholars Hub: Ascending dose cohort study of this compound - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 5. atlas-medical.com [atlas-medical.com]
- 6. Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Step Reverse Transcriptase qPCR Method for Serum Hepatitis B Virus RNA Quantification | Springer Nature Experiments [experiments.springernature.com]
- 8. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. access.wiener-lab.com [access.wiener-lab.com]
- 10. Evaluating the Safety and Efficacy of this compound in Non-cirrhotic, Hepatitis B e Antigen-negative Subjects Infected With HBV Virus and Receiving or Stopping Treatment With a NUC Inhibitor | MedPath [trial.medpath.com]
- 11. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inarigivir Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inarigivir in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SB 9200 or GS-9992) is an orally bioavailable small molecule that acts as an agonist of the innate immune system. Its primary mechanism involves the activation of the Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways. This activation triggers the interferon signaling cascade, leading to a broad-spectrum antiviral response. In the context of Hepatitis B Virus (HBV), this compound has been shown to interfere with viral replication by inhibiting RNA packaging and reverse transcription.
Q2: What are the common routes of administration for this compound in animal models?
The most common routes of administration for this compound in animal models are oral (p.o.) and intraperitoneal (i.p.). Oral administration is often preferred due to its clinical relevance.
Q3: Is this compound still under active development for Hepatitis B?
No, the development of this compound for the treatment of chronic Hepatitis B was halted. This decision was made due to safety concerns that arose during a Phase IIb clinical trial, which included unexpected serious adverse events and a patient death. Researchers using this compound in preclinical studies should be aware of its potential for toxicity.
Troubleshooting Guide
Formulation and Delivery Issues
Problem: Poor solubility or precipitation of this compound during formulation.
-
Possible Cause: this compound soproxil has limited aqueous solubility.
-
Troubleshooting Steps:
-
Use of Solvents: this compound soproxil is soluble in DMSO, ethanol, and water to varying degrees. For in vivo studies, co-solvents are typically required.
-
Recommended Formulations: Several formulations have been reported for oral administration in animal models. These often involve a combination of DMSO, PEG300, Tween-80, and saline or corn oil. It is crucial to add and mix each solvent sequentially to ensure proper dissolution.
-
Heating and Sonication: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Fresh DMSO: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.
-
Problem: Inconsistent results or lack of efficacy after oral administration.
-
Possible Cause: Issues with oral bioavailability or degradation of the compound.
-
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle can significantly impact absorption. Experiment with different approved formulations to find the one that provides the most consistent results in your specific animal model.
-
Dosing Volume and Technique: Ensure accurate and consistent oral gavage technique. The volume administered should be appropriate for the animal's size.
-
Food and Water Access: Consider the fasting state of the animals. The presence of food in the stomach can alter the absorption of orally administered drugs.
-
Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study to determine the Cmax, Tmax, and overall exposure in your animal model with your chosen formulation.
-
Toxicity and Adverse Events
Problem: Observing signs of toxicity in animal models (e.g., weight loss, lethargy, ruffled fur).
-
Possible Cause: this compound has a known risk of toxicity, as evidenced by the halt of its clinical development.
-
Troubleshooting Steps:
-
Dose Reduction: The observed toxicity may be dose-dependent. Consider reducing the administered dose.
-
Monitor Liver Enzymes: Given that liver toxicity was a concern in clinical trials, monitoring serum levels of liver enzymes such as ALT and AST is highly recommended.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver and other major organs to assess for any drug-induced injury.
-
Review Literature for Tolerability: Consult published studies for reported tolerated doses in the specific animal model you are using.
-
Experimental Protocols
Oral Formulation of this compound Soproxil for Murine Models
This protocol is based on commonly used vehicles for oral drug delivery.
Materials:
-
This compound soproxil powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound soproxil in DMSO (e.g., 40 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Vortex thoroughly until the solution is clear.
-
Add Tween-80 to the mixture (e.g., 5% of the final volume). Vortex again.
-
Finally, add saline to reach the desired final concentration and volume (e.g., 45% of the final volume). Vortex until a clear and homogenous solution is obtained.
-
If any precipitation is observed, the solution can be gently warmed or sonicated.
-
Administer the formulation to the animals via oral gavage at the desired dosage.
Note: This is a general protocol and may need to be optimized for your specific experimental needs.
Quantitative Data
Table 1: this compound Dosing in Preclinical Models
| Animal Model | Route of Administration | Dosage | Therapeutic Area | Reference |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg/day | Hepatitis B | |
| Woodchucks | Oral (p.o.) | 30 mg/kg | Hepatitis B | |
| Mice | Subcutaneous (s.c.) | 25 µg (adjuvant) | Tuberculosis |
Table 2: In Vitro Efficacy of this compound Soproxil against HCV
| HCV Genotype | EC50 (µM) | EC90 (µM) | Reference |
| 1a | 2.2 | 8.0 | |
| 1b | 1.0 | 6.0 |
Visualizations
Signaling Pathway of this compound
Caption: this compound activates RIG-I and NOD2, leading to interferon production.
Experimental Workflow for Oral Delivery in Mice
Caption: Workflow for this compound oral delivery experiments in mice.
troubleshooting inconsistent results in Inarigivir experiments
Welcome to the technical support center for Inarigivir experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SB 9200) is an investigational oral antiviral drug primarily developed for the treatment of chronic hepatitis B virus (HBV) infection. It has a dual mechanism of action:
-
Direct Antiviral Activity: this compound can directly interfere with HBV replication. Some studies suggest it may inhibit HBV RNA packaging (encapsidation) and reverse transcription.[1]
-
Immune Modulation: this compound is an agonist of two intracellular pattern recognition receptors (PRRs): Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[2][3] Activation of these receptors triggers the innate immune system, leading to the production of interferons and other antiviral cytokines.[4]
Q2: Why were the clinical trials for this compound halted?
A2: The clinical development of this compound for HBV was discontinued due to safety concerns. Unexpected serious adverse events, including one patient death, were observed in a Phase IIb clinical trial (CATALYST 2).[5]
Q3: What are the known signaling pathways activated by this compound?
A3: this compound activates the RIG-I and NOD2 signaling pathways. Upon activation, both pathways can lead to the induction of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for antiviral responses. There is also evidence of crosstalk between these two pathways, which can lead to a more complex and potentially variable cellular response.[3][6]
Below is a diagram illustrating the signaling pathways activated by this compound.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in this compound experiments can arise from a variety of factors, ranging from experimental design to reagent handling. This guide provides a structured approach to troubleshooting common issues.
Q4: My in vitro antiviral assay results with this compound are highly variable. What are the potential causes?
A4: Variability in in vitro antiviral assays is a common challenge. For a dual agonist like this compound, the sources of variability can be multifaceted.
| Potential Cause | Recommended Action |
| Cell Line Health and Passage Number | Ensure cells are healthy, free of contamination, and within a consistent, low passage number range. Cell lines like HepG2-NTCP can have clonal variations affecting HBV infectivity.[7] |
| Inconsistent HBV Inoculum | Use a well-characterized and consistent source of HBV. Quantify the viral load (genome equivalents/mL) of your stock to ensure consistent multiplicity of infection (MOI) across experiments.[8] |
| This compound Stock Solution and Storage | Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] |
| Assay Timing and Duration | The timing of drug addition (pre-, during, or post-infection) can significantly impact results.[9] Standardize the incubation time with this compound and the overall assay duration. |
| Dual Agonist Activity | The dual activation of RIG-I and NOD2 can lead to complex downstream signaling and potential for negative feedback loops or differential pathway activation based on cell type and state. Consider using cell lines with known expression levels of RIG-I and NOD2. |
| Readout Sensitivity and Linearity | Ensure your assay readout (e.g., qPCR for HBV DNA, ELISA for HBsAg/HBeAg) is within its linear range of detection. Run standard curves in every experiment.[8][10] |
Q5: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
A5: It is crucial to differentiate between true antiviral activity and non-specific effects due to cytotoxicity.
| Potential Cause | Recommended Action |
| High Drug Concentration | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line. Use concentrations well below the CC50 for antiviral assays. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to drugs. Determine the CC50 in parallel with your antiviral assays for each cell line used. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Assay for Cytotoxicity | Use a reliable method to measure cytotoxicity, such as an MTT, MTS, or LDH release assay. Run this in parallel with your antiviral efficacy assays. |
Q6: The level of immune activation (e.g., IFN-β production) in response to this compound is inconsistent. What could be the reason?
A6: Inconsistent immune activation can be a significant source of variability, especially for an immunomodulatory agent like this compound.
| Potential Cause | Recommended Action |
| Cellular Priming State | The basal level of innate immune activation in your cells can influence their response to a RIG-I/NOD2 agonist. Ensure consistent cell culture conditions to minimize variations in the cellular priming state. |
| Kinetics of Immune Response | The induction of interferons and other cytokines is a dynamic process. Perform a time-course experiment to identify the peak time of gene expression or protein secretion in your system. |
| Negative Feedback Regulation | The innate immune signaling pathways have built-in negative feedback mechanisms to prevent over-activation. This can lead to a transient or dampened response. |
| Crosstalk between RIG-I and NOD2 | The interaction between the RIG-I and NOD2 pathways can be complex and may involve both synergistic and antagonistic effects.[3][6] This can contribute to variability depending on the relative expression and activation of each pathway. |
Experimental Protocols
Experimental Workflow for In Vitro Antiviral Assay
The following diagram outlines a general workflow for assessing the antiviral activity of this compound against HBV in vitro.
Protocol: HBV Replication Inhibition Assay in HepG2-NTCP cells
This protocol provides a method to assess the inhibitory effect of this compound on HBV replication in a cell culture model.
-
Cell Culture and Plating:
-
Culture HepG2-NTCP cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Seed cells in 96-well collagen-coated plates at a density that will result in a confluent monolayer at the time of infection.[11]
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 2x stock of this compound at various concentrations in culture medium.
-
Remove the culture medium from the cells and add 50 µL of the 2x this compound solution to the appropriate wells.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).
-
-
HBV Infection:
-
Prepare a 2x HBV inoculum in culture medium containing 4% PEG 8000.[12]
-
Add 50 µL of the 2x HBV inoculum to each well, resulting in a final 1x concentration of both the drug and the virus. The multiplicity of infection (MOI) should be optimized for your specific cell clone and virus stock.
-
Incubate for 16-24 hours at 37°C.
-
-
Post-Infection Culture:
-
Remove the inoculum and wash the cells 3-5 times with sterile PBS to remove residual virus.
-
Add fresh culture medium containing this compound at the desired final concentrations.
-
Incubate for an additional 3-9 days, with media changes every 2-3 days.
-
-
Endpoint Analysis:
-
HBV DNA Quantification:
-
HBV Antigen Quantification:
-
Collect the cell culture supernatant at various time points.
-
Quantify secreted HBsAg and HBeAg using commercial ELISA kits.
-
-
Cytotoxicity Assay:
-
In a parallel plate with uninfected cells, perform an MTT or similar viability assay to determine the CC50 of this compound.
-
-
Protocol: Cytotoxicity Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at the same density as your antiviral assay and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and in vitro studies of this compound.
Table 1: Clinical Efficacy of this compound Monotherapy in the ACHIEVE Trial (12 weeks) [1][13][14][15]
| Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Reduction >0.5 log10 (%) |
| Placebo | +0.0352 | -0.1474 | 0 |
| 25 mg | -0.6116 | -0.3856 | Not Reported |
| 50 mg | -0.74 | -0.95 | Not Reported |
| 100 mg | -1.0 | Not Reported | Not Reported |
| 200 mg | -1.5774 | -0.5794 | Not Reported |
| Overall (25-200mg) | -0.58 to -1.58 | -0.39 to -0.95 | 22 (at week 12 or 24) |
Table 2: In Vitro Activity of this compound Soproxil (Prodrug) [2]
| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) |
| HCV Genotype 1a | Replicon | Luciferase | 2.2 | >50 (Vero cells) |
| HCV Genotype 1b | Replicon | Luciferase | 1.0 | >50 (Vero cells) |
| HBV | HepG2.2.15 | Not Specified | Not Reported | >1000 (HFF cells) |
Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values can vary depending on the specific cell line, virus strain, and assay conditions. The data presented here are for illustrative purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoic Acid-induced Gene-I (RIG-I) Associates with Nucleotide-binding Oligomerization Domain-2 (NOD2) to Negatively Regulate Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 6. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HepG2-NTCP Subclones Exhibiting High Susceptibility to Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NTCP-Reconstituted In Vitro HBV Infection System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid quantification assay of hepatitis B virus DNA in human serum and plasma by Fully Automated Genetic Analyzer μTASWako g1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Inarigivir Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of Inarigivir observed in molecular studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting experimental results and addressing potential issues related to the off-target activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is designed as an oral agonist of the retinoic acid-inducible gene I (RIG-I) receptor. RIG-I is an intracellular pattern recognition receptor that detects viral RNA and triggers an innate immune response, leading to the production of type I interferons and other antiviral molecules. This activation of the RIG-I signaling pathway is intended to inhibit viral replication, and this compound has been investigated for the treatment of chronic hepatitis B virus (HBV) infection[1][2][3].
Q2: What are the primary identified off-target effects of this compound at the molecular level?
A2: Molecular studies have revealed that in addition to its intended target, RIG-I, this compound also activates the nucleotide-binding oligomerization domain-containing protein 2 (NOD2). NOD2 is another intracellular pattern recognition receptor involved in the innate immune response, typically recognizing bacterial peptidoglycan fragments. The activation of NOD2 by this compound represents a significant off-target effect[4][5][6][7].
Q3: What were the major safety concerns that led to the discontinuation of this compound's clinical development?
A3: The clinical development of this compound was halted due to unexpected serious adverse events observed in Phase IIb trials. These included severe hepatotoxicity, with some cases leading to acute liver failure, and tragically, a patient's death[6]. Further investigation into the causality and molecular mechanisms of this drug-induced liver injury (DILI) is ongoing[8].
Troubleshooting Experimental Results
Issue 1: Observing a broader inflammatory response than expected with this compound treatment.
-
Possible Cause: Your experimental system may be expressing functional NOD2 in addition to RIG-I. The observed inflammatory signaling could be a composite of both RIG-I and NOD2 activation. This compound has been shown to activate both pathways, leading to the production of a range of cytokines, including IL-1β, which is strongly associated with NOD2 signaling[4][5][7].
-
Troubleshooting Steps:
-
Cell Line Verification: Confirm the expression of RIG-I and NOD2 in your cell line at the mRNA and protein levels.
-
Use of Knockout/Knockdown Cells: If available, utilize RIG-I or NOD2 knockout/knockdown cell lines to dissect the contribution of each pathway to the observed phenotype. A significant reduction in the inflammatory response in NOD2 knockout cells would confirm off-target activity.
-
Inhibitor Studies: Employ specific inhibitors of downstream signaling components unique to either the RIG-I or NOD2 pathway to differentiate the signaling cascades.
-
Issue 2: Discrepancies in antiviral activity and cytokine profiles in different cell types.
-
Possible Cause: The relative expression levels of RIG-I and NOD2 can vary significantly between different cell types (e.g., hepatocytes, antigen-presenting cells). This differential expression will influence the balance between the on-target antiviral (RIG-I mediated) and off-target inflammatory (NOD2 mediated) effects of this compound.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Quantify the relative expression of RIG-I and NOD2 in the different cell types used in your experiments.
-
Dose-Response Comparison: Perform dose-response studies for this compound in each cell type and correlate the EC50 values for antiviral activity and cytokine production with the RIG-I/NOD2 expression ratio.
-
Quantitative Data Summary
| Parameter | This compound Dose | Observation | Reference |
| Receptor Activation | 10 µM | Induction of NF-κB activity through both NOD2 and RIG-I in HEK-293 cells. | [5] |
| Clinical Efficacy (HBV DNA reduction) | 25 mg | -0.61 log10 IU/mL | [1] |
| 50 mg | -1.0 log10 IU/mL | [9] | |
| 100 mg | -1.54 log10 IU/mL | ||
| 200 mg | -1.58 log10 IU/mL | [1] | |
| Clinical Safety | 25-200 mg | Generally well-tolerated in initial studies, with mild to moderate adverse events. | [1][9] |
| 400 mg | Associated with unusual and heterogeneous drug-induced liver injury. | [8] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the known signaling pathways of this compound and a typical workflow for assessing its on- and off-target activities.
Key Experimental Protocols
1. NF-κB Reporter Assay for NOD2/RIG-I Activation
This protocol is adapted from methodologies used to assess pattern recognition receptor activation.
-
Objective: To quantify the activation of NOD2 and RIG-I by this compound through the measurement of downstream NF-κB signaling.
-
Cell Line: HEK-293T cells are commonly used as they are readily transfectable and have low endogenous expression of many pattern recognition receptors.
-
Materials:
-
HEK-293T cells
-
Plasmids:
-
pNF-κB-Luc (luciferase reporter driven by an NF-κB promoter)
-
pRL-TK (Renilla luciferase for normalization)
-
Expression plasmid for human NOD2 (optional, for overexpression)
-
Expression plasmid for human RIG-I (optional, for overexpression)
-
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Procedure:
-
Seed HEK-293T cells in a 96-well plate.
-
Co-transfect cells with the pNF-κB-Luc, pRL-TK, and either an empty vector, NOD2, or RIG-I expression plasmid.
-
After 24 hours, treat the cells with a dose range of this compound or appropriate positive controls (e.g., MDP for NOD2, 3p-hpRNA for RIG-I).
-
Incubate for 6-12 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer.
-
Normalize the NF-κB-driven Firefly luciferase activity to the Renilla luciferase activity.
-
Compare the fold induction of luciferase activity in this compound-treated cells to untreated controls.
-
2. RIG-I Binding Assays
These protocols are based on methods to determine the direct interaction between a compound and its protein target.
-
A. Sandwich ELISA
-
Objective: To qualitatively or semi-quantitatively assess the binding of biotinylated this compound to immobilized RIG-I.
-
Procedure Outline:
-
Coat an ELISA plate with an anti-tag antibody (e.g., anti-DDK).
-
Add DDK-tagged recombinant RIG-I protein.
-
Add biotinylated this compound at various concentrations.
-
Detect bound this compound using HRP-conjugated streptavidin and a colorimetric substrate.
-
Measure absorbance at the appropriate wavelength.
-
-
-
B. Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to RIG-I.
-
Procedure Outline:
-
Immobilize recombinant human RIG-I protein on a sensor chip.
-
Flow different concentrations of this compound over the chip surface.
-
Measure the change in the refractive index at the surface in real-time to monitor binding.
-
Analyze the resulting sensorgrams to determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd).
-
-
References
- 1. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. NOD2/RIG-I Activating this compound Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NOD2/RIG-I Activating this compound Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound soproxil (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 9. firstwordpharma.com [firstwordpharma.com]
Inarigivir Immune Response Measurement: Technical Support Center
Welcome to the technical support center for researchers studying the immune response to Inarigivir. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Section 1: Core Mechanism & Target Engagement
Q1: What is the primary mechanism of action for this compound and what are the key signaling pathways involved?
This compound soproxil is an orally available prodrug that acts as an agonist for innate immune pattern recognition receptors (PRRs), primarily the retinoic acid-inducible gene I (RIG-I) and, to some extent, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] Its activation of RIG-I is central to its immunomodulatory effects. This triggers a downstream signaling cascade via the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase (IKK). These kinases then phosphorylate and activate interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB), respectively.[3][4] Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4]
Q2: How can I confirm that this compound is activating the RIG-I pathway in my cell-based assay?
Verifying direct target engagement and pathway activation is a critical first step. Several methods can be used:
-
IRF3 Dimerization/Oligomerization: A hallmark of RIG-I pathway activation is the phosphorylation and subsequent dimerization of IRF3.[5] This can be detected by native polyacrylamide gel electrophoresis (PAGE) followed by Western blotting. Activated IRF3 dimers will migrate more slowly than the monomeric form.
-
IFN-β Promoter Luciferase Reporter Assay: This is a highly sensitive and common method. Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of the IFN-β promoter and a control plasmid (e.g., Renilla luciferase) for normalization.[6][7] An increase in luciferase activity upon this compound treatment indicates pathway activation.
-
Limited Protease Digestion: Activation of RIG-I induces a conformational change that can be detected by limited protease digestion. Activated RIG-I shows a different pattern of protease-resistant fragments on a Western blot compared to the inactive protein.[5]
-
Phospho-Protein Western Blotting: Use antibodies specific for the phosphorylated (active) forms of key signaling proteins, such as phospho-TBK1 or phospho-IRF3, to directly measure their activation state.
Q3: I am not observing RIG-I pathway activation with this compound. What are some common troubleshooting steps?
Several factors can lead to a lack of response in an experimental system.
-
Drug Solubility and Stability: this compound soproxil has limited aqueous solubility and is typically dissolved in DMSO.[1] Ensure your stock solution is fully dissolved and use fresh dilutions. Avoid multiple freeze-thaw cycles.
-
Cell Line Competency: Not all cell lines have a fully functional RIG-I pathway. HEK293T cells are commonly used for reporter assays but may require overexpression of RIG-I for a robust signal.[8] For HBV-specific studies, hepatocyte-derived cell lines like HepG2.2.15 are relevant but may have different sensitivities.[2] Always test a positive control, such as transfection with a known RIG-I agonist like 5'ppp-dsRNA, to confirm the cell line is responsive.[8]
-
Dose and Time-Course: The effects of this compound can be dose- and time-dependent. Clinical data suggests that lower doses (e.g., 25 mg) may exert direct antiviral effects, while higher doses (≥200 mg) are required for significant immune activation. Perform a dose-response and time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal conditions for your model.
-
Assay Controls: Always include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for this compound delivery.
-
Positive Control: Cells treated with a known potent activator of the pathway (e.g., 5'ppp-dsRNA for RIG-I, cGAMP for STING).[8][9]
-
Negative Control: An inactive analogue of the compound, if available.
-
Section 2: Measuring Downstream Immune Responses
Q4: My IFN-β promoter-luciferase assay results are highly variable. How can I improve consistency?
High variability in luciferase assays often stems from technical issues.
-
Mycoplasma Contamination: This is a critical and common issue. Mycoplasma can modulate the innate immune response and must be ruled out. Test cultures regularly.[6]
-
Transfection Efficiency: Normalize your reporter gene (e.g., Firefly luciferase) to a co-transfected control reporter (e.g., Renilla luciferase driven by a constitutive promoter like CMV or SV40). This corrects for well-to-well differences in transfection efficiency and cell number.[6]
-
Plasmid Quality: Use high-quality, endotoxin-free plasmid preparations. Endotoxins (LPS) can activate TLR4 and confound results. Verify plasmid sequences.[6]
-
Cell Viability: this compound or the transfection process may induce cytotoxicity. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel to ensure that observed effects are not due to cell death.
Q5: I am using qPCR to measure Interferon-Stimulated Genes (ISGs), but my results are inconsistent or difficult to interpret. Why?
Measuring ISG mRNA is a direct way to quantify the IFN response, but several challenges exist.
-
Pathway Specificity: There is significant overlap in the ISGs induced by type I (IFN-α/β), type II (IFN-γ), and type III (IFN-λ) interferons.[10] this compound primarily induces type I IFNs, but if your system involves other immune cells, secondary IFN-γ could be produced. Therefore, relying on a single ISG (like IP-10/CXCL10, which can also be induced by IFN-γ) can be misleading.[10] Use a panel of ISGs that are more specific to the type I IFN response (e.g., MX1, OAS1, ISG15).
-
Kinetics of Expression: ISG expression is transient. The peak expression for different ISGs can occur at different times. A single timepoint may miss the peak response. A time-course experiment is essential to capture the dynamics of the response.
-
Cell-Type Specificity: The panel of ISGs induced by IFNs can vary significantly between different cell types (e.g., hepatocytes vs. immune cells).[10] The interpretation of ISG signatures should be made in the context of the specific cell type being studied.
-
Distinguishing Direct vs. Immune-Mediated Effects: this compound has been reported to have direct antiviral effects on HBV replication in addition to its immune-modulating activity.[11] This is a critical challenge. To isolate the immune-mediated effects, you could use a system with IFNAR-knockout cells or treat cells with neutralizing antibodies against IFN-α/β to see if the antiviral effect is abrogated.
Q6: How do I measure the effects of this compound on specific immune cell populations like Natural Killer (NK) cells and T cells?
In the context of chronic HBV, restoring the function of exhausted NK and T cells is a key therapeutic goal.
-
Flow Cytometry: This is the primary tool for analyzing specific cell populations.
-
NK Cells: In chronic HBV, NK cells can be dysfunctional. Antiviral therapies can increase the frequency of NK cells and modulate the expression of activating (e.g., NKp30, NKp46, NKG2D) and inhibitory (e.g., NKG2A) receptors.[12][13] A typical panel would include CD3, CD56, and markers of activation (CD69), degranulation (CD107a), and key receptors.
-
T Cells: HBV-specific T cells are often exhausted, characterized by high expression of inhibitory receptors like PD-1.[14] this compound's goal is to indirectly restore T cell function by creating a more favorable cytokine environment. Measure the expression of activation markers (CD69, CD25) and exhaustion markers (PD-1, TIM-3, LAG-3) on total and HBV-specific T cells (if tetramers are available).
-
-
Functional Assays:
-
Intracellular Cytokine Staining (ICS): Stimulate PBMCs from treated subjects (or co-cultures) with HBV antigens and use flow cytometry to measure the percentage of T cells (CD4+ or CD8+) producing effector cytokines like IFN-γ and TNF-α.
-
NK Cell Degranulation Assay: Co-culture NK cells with a target cell line (like K562) and measure the surface expression of CD107a as a marker of cytotoxic granule release.[12]
-
Quantitative Data from Clinical Studies
The following tables summarize antiviral and immune marker data from Phase 2 clinical trials of this compound in patients with chronic hepatitis B.
Table 1: Dose-Dependent Antiviral Response of this compound Monotherapy at Week 12 (Data compiled from the ACHIEVE trial)[15][16]
| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 U/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| Placebo | -0.04 | -0.15 | +0.003 |
| 25 mg | -0.61 | -0.39 | -0.10 |
| 50 mg | -0.89 | -0.42 | -0.11 |
| 100 mg | -1.00 | -0.60 (HBeAg+) / -1.40 (HBeAg-) | -0.12 |
| 200 mg | -1.58 | -0.58 | -0.18 |
Table 2: Key Immune Activation Markers Measured in Clinical Trials (These markers are often assessed as fold-change from baseline)[11][17]
| Marker | Pathway/Function | Rationale for Measurement |
| IP-10 (CXCL10) | Chemokine | An ISG that attracts immune cells (T cells, NK cells). Higher baseline IP-10 was a positive predictor for response to this compound.[11] |
| IFN-α | Cytokine | The primary product of the RIG-I pathway, directly mediates antiviral state. |
| IFN-γ | Cytokine | Produced mainly by NK and T cells; key for adaptive immune response. |
| TNF-α | Cytokine | Pro-inflammatory cytokine involved in broad immune activation and liver inflammation. |
| IL-6 | Cytokine | Pro-inflammatory cytokine, also involved in acute phase response. |
Detailed Experimental Protocols
Protocol 1: Assessment of IRF3 Dimerization by Native PAGE
This protocol is adapted from methodologies used to monitor RIG-I and PKR activation.[5]
-
Cell Lysis:
-
Treat cells with this compound or controls for the desired time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with Native PAGE Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Mix 20-30 µg of protein with Native PAGE Sample Buffer (e.g., Tris-HCl, glycerol, bromophenol blue, do not add reducing agents like DTT or β-mercaptoethanol, and do not boil the samples ).
-
-
Electrophoresis:
-
Run samples on a 7.5% polyacrylamide native gel in a cold room or on ice to prevent protein denaturation.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against total IRF3 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image.
-
-
Analysis:
-
Compare the bands in different lanes. In activated samples, a higher molecular weight band corresponding to the IRF3 dimer will appear in addition to the lower monomeric band.
-
Protocol 2: IFN-β Promoter Luciferase Reporter Assay
This protocol is based on standard reporter assay methodologies.[6][7]
-
Cell Plating:
-
A day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
IFN-β promoter-Firefly luciferase reporter plasmid.
-
A constitutive Renilla luciferase reporter plasmid (e.g., pRL-TK) for normalization.
-
(Optional) A plasmid expressing human RIG-I if endogenous levels are low.
-
-
Use a commercial transfection reagent (e.g., Lipofectamine, FuGENE) according to the manufacturer's instructions.
-
-
Stimulation:
-
24 hours post-transfection, replace the medium with fresh medium containing this compound at various concentrations or the appropriate vehicle (DMSO) and positive controls.
-
Incubate for the desired stimulation time (e.g., 8-16 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells once with PBS.
-
Lyse the cells using 1X Passive Lysis Buffer (e.g., from Promega's Dual-Luciferase® Reporter Assay System).
-
Measure both Firefly and Renilla luciferase activity sequentially using a luminometer according to the assay system's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.
-
Express the results as "fold induction" by dividing the normalized luciferase activity of the treated samples by the normalized activity of the vehicle control samples.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Chasing Virus Replication and Infection: PAMP-PRR Interaction Drives Type I Interferon Production, Which in Turn Activates ISG Expression and ISGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring Activation of the Antiviral Pattern Recognition Receptors RIG-I And PKR By Limited Protease Digestion and Native PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Type I interferon pathway assays in studies of rheumatic and musculoskeletal diseases: a systematic literature review informing EULAR points to consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Frontiers | Anti-HBV treatment partially restores the dysfunction of innate immune cells and unconventional T cells during chronic HBV infection [frontiersin.org]
- 13. Frontiers | Effect of Antiviral Therapy During Pregnancy on Natural Killer Cells in Pregnant Women With Chronic HBV Infection [frontiersin.org]
- 14. Frontiers | Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches [frontiersin.org]
- 15. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Evaluating the Safety and Efficacy of this compound in Non-cirrhotic, Hepatitis B e Antigen-negative Subjects Infected With HBV Virus and Receiving or Stopping Treatment With a NUC Inhibitor | MedPath [trial.medpath.com]
improving the bioavailability of Inarigivir soproxil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inarigivir soproxil.
Frequently Asked Questions (FAQs)
Q1: What is this compound soproxil and what is its mechanism of action?
This compound soproxil (also known as SB 9200) is an orally bioavailable prodrug of SB 9000, a potent agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] As a prodrug, this compound soproxil is designed to be inactive until it is metabolized in the body to its active form, SB 9000. The activation of RIG-I and NOD2, which are intracellular pattern recognition receptors, triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust antiviral immune response.[2][3]
Q2: What are the main challenges in working with this compound soproxil in preclinical experiments?
The primary challenge in preclinical studies with this compound soproxil is its low aqueous solubility, which can negatively impact its oral bioavailability. This necessitates the use of specific formulation strategies to ensure adequate dissolution and absorption after oral administration. Researchers may also encounter variability in in vivo efficacy due to incomplete conversion of the prodrug to its active form, SB 9000.
Q3: How can I improve the oral bioavailability of this compound soproxil in my animal studies?
Improving the oral bioavailability of this compound soproxil requires careful formulation. Several vehicle compositions have been reported to enhance its solubility and absorption. The choice of formulation can significantly impact the pharmacokinetic profile of the compound. Below is a summary of commonly used formulations.
Data Presentation: this compound Soproxil In Vivo Formulations
| Formulation No. | Composition | Solubility | Reference |
| 1 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.11 mM) | [1] |
| 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4 mg/mL (5.68 mM) | [1] |
| 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4 mg/mL (5.68 mM) | [1] |
| 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (3.55 mM) | [1] |
Troubleshooting Guide
Issue: Precipitation of this compound soproxil during formulation preparation.
-
Cause: this compound soproxil has low aqueous solubility and may precipitate when the concentration exceeds its solubility limit in a given solvent or vehicle.
-
Solution:
-
Gentle Heating: Warm the solution gently to aid in dissolution.
-
Sonication: Use a sonicator to break down particles and facilitate solubilization.[1]
-
Fresh Solvents: Ensure that solvents, particularly DMSO, are fresh and not moisture-absorbing, as this can reduce solubility.
-
Sequential Addition: When preparing complex formulations, add the solvents sequentially and ensure the compound is fully dissolved in each step before adding the next component.[1]
-
Issue: Low or inconsistent in vivo efficacy after oral administration.
-
Cause: This could be due to poor bioavailability, leading to insufficient plasma concentrations of the active compound, SB 9000. Incomplete conversion of the prodrug to the active form by esterases can also be a factor.
-
Solution:
-
Formulation Optimization: Refer to the formulation table above and select a vehicle that provides higher solubility. Consider conducting a small pilot study to compare different formulations.
-
Dose Escalation: If safety profiles allow, a higher dose of this compound soproxil may be necessary to achieve therapeutic concentrations of SB 9000.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the plasma concentrations of both this compound soproxil and SB 9000 over time. This will provide crucial data on absorption, metabolism, and exposure.
-
In Vitro Prodrug Conversion Assay: Perform an in vitro assay using liver microsomes or recombinant esterases to confirm the conversion of this compound soproxil to SB 9000.
-
Experimental Protocols
Protocol 1: Preclinical Oral Bioavailability Assessment in Mice
This protocol outlines a typical workflow for assessing the oral bioavailability of this compound soproxil in a mouse model.
1. Formulation Preparation:
- Prepare the desired formulation of this compound soproxil according to the table above. For example, for Formulation 2, first dissolve this compound soproxil in DMSO, then add PEG300 and Tween-80, and finally add saline. Ensure a clear solution is obtained.
2. Animal Dosing:
- Use adult mice (e.g., C57BL/6), fasted overnight.
- Administer this compound soproxil via oral gavage at the desired dose (e.g., 10 mg/kg).
- For determination of absolute bioavailability, a separate cohort of mice should be administered the active compound, SB 9000, intravenously.
3. Blood Sampling:
- Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
- Centrifuge the blood samples to separate plasma.
- Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
- Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound soproxil and SB 9000 in mouse plasma.
6. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both the prodrug and the active compound.
- Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 2: In Vitro Esterase Stability Assay
This assay assesses the conversion of this compound soproxil to SB 9000 in the presence of esterases.
1. Reagents and Materials:
- This compound soproxil
- SB 9000 (as a reference standard)
- Mouse or human liver microsomes (or recombinant carboxylesterases)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- LC-MS/MS system
2. Assay Procedure:
- Prepare a stock solution of this compound soproxil in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.
- Initiate the reaction by adding this compound soproxil to the microsome suspension.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the concentrations of this compound soproxil and SB 9000 using a validated LC-MS/MS method.
3. Data Analysis:
- Plot the concentration of this compound soproxil and SB 9000 against time.
- Calculate the rate of disappearance of the parent compound and the rate of appearance of the active metabolite.
Visualizations
Caption: this compound soproxil signaling pathway.
Caption: Preclinical oral bioavailability workflow.
References
mitigating adverse events observed in Inarigivir clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating adverse events observed in clinical trials of Inarigivir, a RIG-I and NOD2 agonist. The information is intended for preclinical and clinical researchers to anticipate, monitor, and troubleshoot potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly SB 9200) is an orally bioavailable small molecule that acts as an agonist for the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Its activation of these pathways triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn elicits a broad-spectrum antiviral response.[2][3][4]
Q2: What were the most significant adverse events reported in this compound clinical trials?
While earlier phase trials reported generally mild to moderate adverse events, the Phase IIb CATALYST trials were terminated due to unexpected serious adverse events (SAEs).[2][3] These included evidence of hepatocellular dysfunction, characterized by elevated alanine transaminase (ALT) levels, which was considered consistent with liver injury rather than beneficial immune flares.[1] Tragically, a patient death was reported in the CATALYST 2 trial.[2][3] Other reported adverse events in earlier trials included fatigue, headache, and gastrointestinal symptoms.[2]
Q3: Why was the clinical development of this compound for Hepatitis B discontinued?
The development of this compound for chronic hepatitis B was halted by Spring Bank Pharmaceuticals to ensure patient safety following the observation of the serious adverse events, including liver injury and a patient fatality, in the Phase IIb CATALYST program.[2][3]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Hepatocyte Cultures
Question: We are observing significant cell death in our primary human hepatocyte co-cultures treated with this compound, even at concentrations that are expected to be non-toxic. How can we troubleshoot this?
Answer:
This issue may be indicative of immune-mediated hepatotoxicity, a concern raised during clinical trials. The following steps can help dissect the underlying mechanism:
-
Deconvolute the cellular contributors:
-
Culture hepatocytes in monoculture versus co-culture with immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or Kupffer cells).
-
If toxicity is only observed in co-cultures, it strongly suggests an immune-mediated mechanism.
-
-
Characterize the immune response:
-
Use a cytokine bead array or ELISA to profile the supernatant for key pro-inflammatory cytokines such as IFN-α, IFN-β, TNF-α, IL-1β, and IL-6. An exaggerated production of these cytokines could be driving hepatocyte apoptosis.
-
Perform immunophenotyping by flow cytometry on the immune cell population to identify the specific cell types being activated by this compound.
-
-
Investigate mitigation strategies:
-
Co-administration of anti-inflammatory agents: In an experimental setting, consider co-treating with inhibitors of key inflammatory pathways, such as a TNF-α neutralizing antibody or a JAK inhibitor, to see if hepatotoxicity can be attenuated. This can help to confirm the pathway responsible for the toxicity.
-
Dose-response and temporal analysis: Conduct a detailed dose-response and time-course experiment to identify a potential therapeutic window where antiviral efficacy is maintained with minimal cytotoxicity.
-
Issue 2: Elevated Alanine Transaminase (ALT) Levels in Animal Models
Question: Our in vivo studies with this compound in a humanized mouse model are showing significant elevations in serum ALT, mirroring the clinical observations. What steps should we take to understand and potentially mitigate this?
Answer:
Elevated ALT is a direct marker of liver damage. It is crucial to determine if this is a direct drug toxicity or an immune-mediated event.
-
Histopathological Analysis:
-
Perform a detailed histological examination of liver tissue from treated animals. Look for signs of immune cell infiltration, hepatocyte necrosis or apoptosis, and sinusoidal inflammation.
-
-
Immune Profiling:
-
Analyze immune cell populations within the liver and spleen of treated animals using flow cytometry or immunohistochemistry. An increase in activated T cells or natural killer (NK) cells could be implicated in the liver injury.
-
Measure systemic and intrahepatic cytokine and chemokine levels to assess the inflammatory milieu.
-
-
Experimental Mitigation Approaches:
-
Dose staggering or altered dosing schedules: Investigate if alternative dosing regimens (e.g., lower doses, less frequent administration) can reduce liver toxicity while preserving the desired antiviral effect.
-
Combination therapy with immune modulators: In a research context, explore the co-administration of agents that may temper the excessive immune activation. This could include low-dose corticosteroids or other immunosuppressive agents. The goal is to find a balance between the desired antiviral immune response and immunopathology.
-
Data Presentation
Table 1: Summary of Reported Adverse Events in this compound Clinical Trials
| Adverse Event Category | Specific Adverse Event | Trial Phase | Reported Frequency/Severity | Citation(s) |
| Hepatobiliary | Hepatocellular Dysfunction | Phase IIb (CATALYST) | Serious; led to trial termination | [1] |
| Elevated Alanine Transaminase (ALT) | Phase IIb (CATALYST) | Potentially consistent with liver injury | [1] | |
| ALT Flares | ACHIEVE Trial | Observed in 10% of treated patients and 25% of placebo patients; one patient discontinued due to ALT > 400 IU. | ||
| General Disorders | Fatigue | ACHIEVE Trial | Common, mild to moderate | [2] |
| Headache | ACHIEVE Trial | Common, mild to moderate | [2] | |
| Gastrointestinal | Gastrointestinal Symptoms | ACHIEVE Trial | Common, mild to moderate | [2] |
| Metabolic | Hypertriglyceridemia | ACHIEVE Trial | One case of Grade 3 reported | |
| Musculoskeletal | Knee Pain | ACHIEVE Trial | One unrelated Serious Adverse Event (SAE) reported |
Note: Detailed quantitative data for all adverse events across all trials is not publicly available, particularly for the terminated CATALYST trials.
Experimental Protocols
Protocol 1: In Vitro Assessment of Immune-Mediated Hepatotoxicity
-
Cell Culture:
-
Plate primary human hepatocytes in a 96-well plate.
-
In parallel, set up co-cultures of primary human hepatocytes with human PBMCs at a 1:10 ratio.
-
Allow cells to adhere and stabilize for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treat both hepatocyte monocultures and co-cultures with a range of this compound concentrations for 24, 48, and 72 hours.
-
-
Endpoint Analysis:
-
Hepatocyte Viability: Use a validated assay such as CellTiter-Glo® to measure ATP levels as an indicator of cell viability.
-
Cytokine Profiling: Collect the cell culture supernatant at each time point and analyze for a panel of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-1β) using a multiplex bead-based assay.
-
Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify apoptotic and necrotic hepatocytes.
-
Protocol 2: Monitoring RIG-I Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Culture a relevant cell line (e.g., A549, Huh7) or primary cells and treat with this compound for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting to detect the phosphorylation of key downstream signaling proteins, such as IRF3 and STAT1. An increase in the phosphorylated forms of these proteins indicates pathway activation.
-
-
qRT-PCR for Interferon-Stimulated Genes (ISGs):
-
Extract total RNA from this compound-treated cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of ISGs such as ISG15, MX1, and OAS1. A significant upregulation of these genes confirms a functional downstream response to RIG-I activation.
-
Mandatory Visualization
Caption: this compound-mediated activation of the RIG-I signaling pathway.
Caption: Experimental workflow for investigating this compound-induced liver injury.
References
Inarigivir Development for HBV: A Technical Support Resource
FOR RESEARCH AND INFORMATIONAL PURPOSES ONLY
This technical support center provides researchers, scientists, and drug development professionals with information regarding the discontinued development of Inarigivir for the treatment of Hepatitis B Virus (HBV). The following content, presented in a question-and-answer format, addresses potential issues and frequently asked questions based on available clinical trial data and scientific publications.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's clinical development for HBV?
The development of this compound (soproxil) for chronic HBV was halted by Spring Bank Pharmaceuticals due to significant patient safety concerns that emerged during the Phase IIb CATALYST trials.[1][2][3] The decision was made following unexpected serious adverse events, which tragically included one patient death.[1][2][4]
Q2: What specific adverse events were observed in the CATALYST trials?
In the CATALYST 2 trial, which evaluated a 400mg dose of this compound, several virally-suppressed chronic HBV patients exhibited signs of liver injury.[3][5] Laboratory findings for three of these patients revealed evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT) levels.[4][5][6] These events were considered potentially indicative of direct liver injury rather than the desired immune-mediated flares that can sometimes precede viral clearance.[4][5][6]
Q3: What was the proposed mechanism of action for this compound?
This compound is an orally administered small molecule designed to act as a selective immunomodulator. Its primary mechanism of action was the activation of the retinoic acid-inducible gene I (RIG-I), an intracellular pattern recognition receptor.[1][2] By binding to and activating RIG-I, this compound was intended to stimulate the body's innate immune system to fight HBV. This activation triggers downstream signaling pathways, leading to the production of interferons and other antiviral proteins.[1][2]
Q4: Did this compound show any efficacy against HBV before the trials were halted?
Yes, earlier Phase II trials, such as the ACHIEVE trial, suggested that this compound had antiviral activity against HBV. Data from these studies showed that treatment with this compound, at doses up to 200 mg, was associated with reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels.[7]
Troubleshooting Guide for In Vitro and Preclinical Studies
This guide is intended to assist researchers working with RIG-I agonists or studying HBV replication in vitro who may encounter challenges similar to those that may have been faced during this compound's development.
Issue 1: Distinguishing between desired immune-mediated ALT flares and drug-induced liver injury.
-
Background: In HBV treatment, a transient increase in ALT levels (an ALT flare) can signify a beneficial immune response clearing infected hepatocytes. However, it can also indicate drug-induced hepatotoxicity. In the this compound CATALYST 2 trial, the observed ALT elevations were suspected to be the latter.[4][6]
-
Troubleshooting/Experimental Approach:
-
Immune Marker Analysis: Concurrently measure levels of key cytokines (e.g., IFN-α, IFN-β, IL-6, TNF-α) and markers of immune cell activation. A robust cytokine response accompanying an ALT elevation would support an immune-mediated mechanism.
-
Hepatotoxicity Assays: In in vitro models (e.g., primary human hepatocytes, HepG2 cells), assess for direct cytotoxicity using assays such as LDH release, MTT, or high-content imaging for markers of apoptosis (e.g., caspase-3/7 activation).
-
Mechanism-Based Biomarkers: Investigate biomarkers specific to the drug's pathway. For a RIG-I agonist, this could involve measuring the expression of interferon-stimulated genes (ISGs). An ALT elevation without a corresponding strong ISG induction might raise concerns about off-target toxicity.
-
Issue 2: Unexpected cytotoxicity in cell-based HBV replication assays.
-
Background: High concentrations of experimental compounds can lead to cytotoxicity, confounding the interpretation of antiviral activity.
-
Troubleshooting/Experimental Approach:
-
Dose-Response Cytotoxicity Assessment: Always perform a cytotoxicity assay (e.g., CC50 determination) in parallel with the antiviral assay. This allows for the calculation of a selectivity index (SI = CC50/EC50), which is a critical measure of a compound's therapeutic window.
-
Microscopy: Visually inspect cell monolayers for signs of stress or death (e.g., rounding, detachment) at different compound concentrations.
-
Control Compounds: Include a well-characterized cytotoxic agent as a positive control in your cytotoxicity assays and a known non-toxic antiviral (e.g., entecavir) as a negative control.
-
Data Presentation
Table 1: Summary of Efficacy Data from a Phase IIa Study of this compound in Treatment-Naïve Chronic HBV Patients (ACHIEVE Trial - 12 weeks treatment)
| Parameter | This compound Dose | Mean Reduction from Baseline | Placebo |
| HBV DNA (log10 IU/mL) | 25 mg | 0.61 | 0.04 |
| 200 mg | 1.58 | ||
| HBV RNA (log10 copies/mL) | 25-200 mg | -0.39 to -0.58 | -0.15 |
| HBsAg (log10 IU/mL) | 25-200 mg | -0.10 to -0.18 | +0.0026 |
Data adapted from a 2023 publication on a Phase 2 study of this compound.[7]
Experimental Protocols
While specific, proprietary protocols for this compound are not publicly available, the following are generalized methodologies for key experiments relevant to its development.
1. RIG-I Activation Assay (Cell-based Reporter Assay)
-
Objective: To determine if a compound activates the RIG-I signaling pathway.
-
Methodology:
-
Cell Line: Use a human cell line (e.g., A549, HEK293) stably transfected with a reporter construct, such as a luciferase gene under the control of an interferon-stimulated response element (ISRE) promoter.
-
Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., a RIG-I agonist) for a specified period (e.g., 18-24 hours). Include a positive control (e.g., poly(I:C) or a known RIG-I agonist) and a negative control (vehicle).
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel cytotoxicity assay or a co-transfected constitutive reporter). Plot the normalized signal against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is achieved).
-
2. HBV Replication Assay (in HepG2.2.15 cells)
-
Objective: To measure the in vitro antiviral activity of a compound against HBV.
-
Methodology:
-
Cell Line: Culture HepG2.2.15 cells, which are a human hepatoblastoma cell line that stably expresses the HBV genome and secretes viral particles.
-
Treatment: Seed the cells in a multi-well plate. After the cells have reached a suitable confluency, replace the culture medium with a medium containing serial dilutions of the test compound. Include a known anti-HBV drug (e.g., tenofovir) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple rounds of viral replication (e.g., 6-9 days), replenishing the medium with the compound every 2-3 days.
-
Quantification of Viral Markers:
-
HBV DNA: Collect the cell culture supernatant and extract viral DNA. Quantify the HBV DNA levels using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
HBsAg/HBeAg: The levels of secreted hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the supernatant can be quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis: Calculate the percentage inhibition of each viral marker at each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage inhibition against the compound concentration.
-
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Generalized workflow for HBV replication assay.
References
- 1. Serum Alanine Aminotransferase Flares In Chronic Hepatitis B: The Good and The Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Activation of the Antiviral Pattern Recognition Receptors RIG-I And PKR By Limited Protease Digestion and Native PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Association Between Severe Serum Alanine Aminotransferase Flares and Hepatitis B e Antigen Seroconversion and HBV DNA Decrease in Untreated Patients With Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 7. youtube.com [youtube.com]
Inarigivir Technical Support Center: Understanding Unexpected Serious Adverse Events
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with inarigivir. The development of this compound soproxil for chronic hepatitis B (HBV) was notably halted due to unexpected serious adverse events (SAEs) observed in clinical trials. This resource aims to provide a clear understanding of these events, offering troubleshooting guidance and answers to frequently asked questions to inform future research and development.
I. Summary of Serious Adverse Events
The most significant safety concerns with this compound emerged from the Phase IIb CATALYST 2 trial. In this study, virally-suppressed chronic HBV patients receiving a 400mg daily dose of this compound experienced severe liver-related complications.
Table 1: Overview of Serious Adverse Events in the CATALYST 2 Trial
| Adverse Event | Description | Number of Patients Affected | Dosage | Clinical Trial |
| Hepatocellular Dysfunction | Evidence of liver cell injury. | 3 | 400mg daily | CATALYST 2 |
| Elevated Alanine Transaminase (ALT) | Levels were described as "potentially consistent with liver injury rather than immune flares."[1] | 3 | 400mg daily | CATALYST 2 |
| Patient Death | One patient death was reported in the trial.[1][2][3] | 1 | 400mg daily | CATALYST 2 |
It is crucial to note that lower doses of this compound in earlier trials did not produce the same severe adverse events. The ACHIEVE trial, which studied doses up to 200mg, reported a generally favorable safety profile.
Table 2: Safety Profile of this compound in the ACHIEVE Trial (up to 200mg)
| Adverse Event Metric | Observation | Dosage | Clinical Trial |
| Treatment-Emergent Adverse Events | Occurred in 4.7% of patients receiving this compound, compared to 6.3% in the placebo group.[4] | Up to 200mg daily | ACHIEVE |
| Alanine Transaminase (ALT) Levels | This compound-treated groups showed mean reductions in ALT from baseline.[4] | Up to 200mg daily | ACHIEVE |
II. Troubleshooting Guide
This guide addresses specific issues and questions that may arise during experiments involving this compound, based on the known adverse event profile.
Q: What were the key characteristics of the liver injury observed with this compound?
A: The liver injury was characterized as hepatocellular dysfunction with elevated alanine transaminase (ALT).[1] Importantly, the clinical investigators distinguished these events from "immune flares," which can sometimes be a desired on-target effect for immunomodulatory drugs in HBV treatment. This suggests a direct or indirect hepatotoxic effect of the drug at the 400mg dose.
Q: How can I monitor for potential hepatotoxicity in my preclinical or clinical experiments with this compound or similar compounds?
A: A robust safety monitoring plan is essential. Key parameters to monitor include:
-
Liver Function Tests (LFTs): Regularly monitor serum levels of ALT, aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.
-
Hepatocellular Function Markers: In addition to LFTs, consider monitoring markers of synthetic liver function, such as albumin and prothrombin time (PT/INR).
-
Clinical Symptoms: Be vigilant for clinical signs of liver injury, including jaundice, abdominal pain, nausea, and fatigue.
Q: Were there any predictive biomarkers for the serious adverse events associated with this compound?
A: The publicly available information does not specify any predictive biomarkers that were identified prior to the occurrence of the SAEs. The events were described as "unexpected."[1][2][3] This highlights the importance of comprehensive safety monitoring in all subjects.
Q: What should I do if I observe unexpected liver enzyme elevations in my study?
A: Any unexpected elevation in liver enzymes should be taken seriously. A potential workflow for investigation is outlined below. It is critical to have a predefined algorithm for managing liver safety signals in your study protocol.
III. Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is an oral agonist of the innate immunity pathways involving retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[5] By activating these pathways, it is designed to inhibit viral replication and trigger intracellular interferon signaling.[2][6]
Q: At what dose did the serious adverse events occur?
A: The unexpected serious adverse events, including the patient death, were observed in the CATALYST 2 trial at a dose of 400mg of this compound soproxil daily.[1]
Q: Is there any publicly available data on the specific ALT and bilirubin levels of the affected patients in the CATALYST 2 trial?
A: No, specific quantitative data on the liver function tests of the individual patients who experienced serious adverse events in the CATALYST 2 trial have not been made publicly available in the reviewed search results.
Q: What was the outcome of the investigation into the serious adverse events by the manufacturer, Spring Bank Pharmaceuticals?
A: Following the patient death and other SAEs, Spring Bank Pharmaceuticals discontinued the development of this compound for hepatitis B.[1][2][3] The company stated they would conduct a series of investigative actions to better understand the adverse events, but the detailed findings of this investigation are not publicly available.[1]
Q: Could the observed hepatotoxicity be related to the drug's mechanism of action?
A: While the exact cause has not been publicly disclosed, it is plausible that the potent activation of the RIG-I pathway by a high dose of this compound could have led to an uncontrolled inflammatory response in the liver, contributing to hepatocellular injury. However, this is a hypothesis, and further investigation would be required for confirmation.
IV. Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound as a RIG-I and NOD2 agonist.
Experimental Workflow for Investigating Drug-Induced Liver Injury (DILI)
Caption: A logical workflow for the initial investigation of suspected DILI.
References
- 1. Spring Bank Stops Dosing of this compound Patients in Phase 2 [globenewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. biospace.com [biospace.com]
- 6. Spring Bank Announces Positive Results from the Recently Completed Phase 2 Chronic Hepatitis B ACHIEVE Trial and Additional this compound Studies | santé log [santelog.com]
Validation & Comparative
Inarigivir vs. Entecavir: A Comparative Analysis of HBV Replication Suppression
For researchers and drug development professionals navigating the landscape of chronic hepatitis B (HBV) therapies, understanding the comparative efficacy and mechanisms of novel agents against established treatments is paramount. This guide provides a detailed comparison of inarigivir, a RIG-I agonist with a dual mechanism of action, and entecavir, a potent nucleoside analogue, in their ability to suppress HBV replication.
Mechanism of Action
This compound: This investigational oral antiviral agent exhibits a dual mechanism of action against HBV. Firstly, it acts as an agonist of the retinoic acid-inducible gene I (RIG-I), a cellular sensor that detects viral RNA and triggers an innate immune response.[1][2] This leads to the production of type I and III interferons and other pro-inflammatory cytokines, which have antiviral effects.[1][2] Secondly, this compound has a direct antiviral effect by inhibiting the HBV polymerase at the level of RNA packaging (encapsidation) and reverse transcription.
Entecavir: Entecavir is a guanosine nucleoside analogue that selectively inhibits the HBV polymerase.[3][4] After intracellular phosphorylation to its active triphosphate form, entecavir competes with the natural substrate, deoxyguanosine triphosphate, and is incorporated into the growing viral DNA chain.[3][4][5] This incorporation leads to chain termination, thereby inhibiting all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3][6]
Comparative Efficacy in Suppressing HBV Replication
Direct head-to-head clinical trials comparing this compound and entecavir are not available, primarily because the clinical development of this compound was halted due to safety concerns.[7] However, data from clinical trials of each drug allow for an indirect comparison of their antiviral activity.
HBV DNA Reduction
This compound has demonstrated a dose-dependent reduction in HBV DNA levels in treatment-naïve patients over a 12-week period.[8][9] Entecavir, on the other hand, is known for its potent and sustained suppression of HBV DNA over long-term treatment.[10][11][12]
Table 1: Comparison of HBV DNA Reduction
| Drug | Study/Trial | Patient Population | Treatment Duration | Mean HBV DNA Reduction (log10 IU/mL) |
| This compound | ACHIEVE Trial | Treatment-Naïve | 12 Weeks (25 mg) | -0.58 |
| 12 Weeks (50 mg) | -0.61 (HBeAg+) to -1.05 (HBeAg-) | |||
| 12 Weeks (100 mg) | -0.55 (HBeAg+) to -2.26 (HBeAg-)[13] | |||
| 12 Weeks (200 mg) | -1.58[9] | |||
| Entecavir | Real-world Cohort | Treatment-Naïve | 1 Year | Cumulative virologic response rate: 79.0%[12] |
| 3 Years | Cumulative virologic response rate: 95.6%[12] | |||
| 5 Years | Cumulative virologic response rate: 99.4%[12] | |||
| Real-world Cohort | Treatment-Naïve | 7 Years | Undetectable HBV DNA rate: 98.7%[11] |
Note: The ACHIEVE trial for this compound involved a 12-week monotherapy period followed by a switch to tenofovir. The data presented here is for the 12-week this compound monotherapy phase. Entecavir data reflects long-term treatment outcomes.
HBsAg Reduction
A key goal in HBV therapy is the reduction of hepatitis B surface antigen (HBsAg), which is associated with a functional cure. This compound showed some effect on HBsAg levels, although this was not dose-dependent.[8] Entecavir's effect on HBsAg reduction is generally modest and occurs over a long treatment duration.[11]
Table 2: Comparison of HBsAg Reduction
| Drug | Study/Trial | Patient Population | Treatment Duration | HBsAg Reduction |
| This compound | ACHIEVE Trial | Treatment-Naïve | 12 or 24 Weeks | 22% of patients had a >0.5 log10 reduction[8] |
| Mean reduction in responders: 0.8 log10[8] | ||||
| Maximal reduction: 1.4 log10[8] | ||||
| Entecavir | Real-world Cohort | Treatment-Naïve | 7 Years | Median decline rate: 0.107 log IU/ml/year[11] |
| 14% of patients cleared HBsAg after a median of 96 weeks[10] |
Experimental Protocols
Quantification of HBV DNA by Real-Time PCR (qPCR)
Objective: To quantify the amount of HBV DNA in patient serum or plasma.
Methodology:
-
DNA Extraction: Viral DNA is extracted from 200 µL of serum or plasma using a commercial kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions. The extracted DNA is eluted in a suitable buffer.[14]
-
Primer and Probe Design: Primers and a fluorescently labeled probe are designed to target a highly conserved region of the HBV genome, often within the S gene, to ensure broad genotype coverage.[15][16]
-
qPCR Reaction: The qPCR reaction is set up in a total volume of 20-25 µL, containing the extracted DNA, forward and reverse primers, the fluorescent probe, and a qPCR master mix with DNA polymerase and dNTPs.
-
Thermal Cycling: The reaction is performed in a real-time PCR cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
Quantification: A standard curve is generated using serial dilutions of a plasmid containing the HBV target sequence with a known concentration. The HBV DNA concentration in the patient samples is determined by comparing their quantification cycle (Cq) values to the standard curve.[14] The results are typically expressed in international units per milliliter (IU/mL).[17]
Quantification of HBsAg by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of HBsAg in patient serum or plasma.
Methodology:
-
Principle: A solid-phase "sandwich" ELISA is employed.[18]
-
Plate Coating: Microtiter wells are pre-coated with a monoclonal antibody specific for HBsAg.[18]
-
Sample and Standard Incubation: Patient serum or plasma samples, along with a series of HBsAg standards of known concentrations, are added to the wells. Any HBsAg present in the samples or standards binds to the capture antibody.[19]
-
Conjugate Incubation: After washing to remove unbound material, a horseradish peroxidase (HRP)-conjugated anti-HBsAg antibody is added. This antibody binds to a different epitope on the captured HBsAg, forming a "sandwich".[18][19]
-
Substrate Reaction: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change, the intensity of which is proportional to the amount of bound HBsAg.[18]
-
Measurement and Quantification: The reaction is stopped with an acid solution, and the optical density (OD) is measured at 450 nm using a microplate reader. A standard curve is generated by plotting the OD values of the standards against their concentrations. The HBsAg concentration in the patient samples is then interpolated from this curve.[19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in hepatocytes.
Caption: Entecavir's mechanism of HBV DNA polymerase inhibition.
Caption: Workflow for HBV DNA and HBsAg quantification.
References
- 1. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 2. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis B Virus Polymerase by Entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 8. HKU Scholars Hub: Ascending dose cohort study of this compound - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 9. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of long term entecavir in chronic hepatitis B treatment naïve patients in clinical practice | Annals of Hepatology [elsevier.es]
- 11. Seven-Year Treatment Outcome of Entecavir in a Real-World Cohort: Effects on Clinical Parameters, HBsAg and HBcrAg Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term real-world entecavir therapy in treatment-naïve hepatitis B patients: base-line hepatitis B virus DNA and hepatitis B surface antigen levels predict virologic response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. genomica.uaslp.mx [genomica.uaslp.mx]
- 16. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 18. sceti.co.jp [sceti.co.jp]
- 19. elisabscience.com [elisabscience.com]
A Comparative Guide to Inarigivir and Other RIG-I Agonists for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inarigivir, a first-in-class small molecule RIG-I agonist, with other notable RIG-I agonists. The comparison focuses on their mechanism of action, performance in preclinical and clinical studies, and is supported by experimental data and methodologies to aid researchers in the field of antiviral drug development.
Introduction to RIG-I Agonists
Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that detects viral RNA, initiating a powerful innate immune response.[1][2] Activation of RIG-I triggers signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for controlling viral infections.[2][3][4] This mechanism has made RIG-I an attractive target for the development of antiviral therapeutics. RIG-I agonists can be broadly categorized into small molecules and RNA-based agonists. This compound represents the former, while various synthetic RNA molecules exemplify the latter.
Mechanism of Action: The RIG-I Signaling Pathway
Upon binding to viral RNA, specifically short double-stranded RNA with a 5'-triphosphate group, RIG-I undergoes a conformational change.[5] This change exposes its caspase activation and recruitment domains (CARDs), leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS).[4] This interaction catalyzes the formation of a signaling complex that activates transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which together orchestrate the transcription of type I interferons and other antiviral genes.[1]
Comparative Analysis of RIG-I Agonists
This section compares this compound with other prominent RIG-I agonists, including the small molecule KIN1148 and various RNA-based agonists.
This compound (SB 9200)
This compound soproxil is an orally bioavailable prodrug of a dinucleotide that functions as a dual agonist for RIG-I and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[6][7][8] Its development was primarily focused on the treatment of chronic Hepatitis B (HBV), though it showed broad-spectrum antiviral activity in preclinical models.[7][8] Clinical development was halted due to safety concerns.
Performance Data:
| Parameter | This compound (SB 9200) | Assay/Model | Reference |
| Antiviral Activity (EC50) | 2.2 µM (HCV Genotype 1a)1.0 µM (HCV Genotype 1b) | HCV Replicon System | [6][7] |
| Clinical Efficacy (HBV) | Max. HBV DNA reduction: 3.26 log10 (at 200mg) | ACHIEVE Phase 2 Trial | [9] |
| Clinical Efficacy (HBV) | 28% of patients showed >0.5 log10 HBsAg reduction | ACHIEVE Phase 2 Trial | [10] |
| Immune Activation | Activates both RIG-I and NOD2 pathways | In vitro assays | [8] |
KIN1148
KIN1148 is a small molecule RIG-I agonist developed as a vaccine adjuvant.[1][5][11] Unlike RNA agonists, it activates RIG-I in an RNA- and ATP-independent manner, inducing a distinct gene expression profile.[1]
Performance Data:
| Parameter | KIN1148 | Assay/Model | Reference |
| Mechanism | Direct binding to RIG-I, non-canonical activation | Biochemical Assays | [1][12] |
| Immune Activation | Induces IRF3 and NF-κB target genes | THP-1 cells, MEFs | [1][11] |
| Adjuvant Effect | Enhanced humoral and T-cell responses to influenza vaccine | Mouse models (H1N1, H5N1) | [1][5] |
| Human Cell Activity | Promotes human dendritic cell maturation and CD8+ T cell activation | Ex vivo human PBMCs | [1] |
RNA-Based RIG-I Agonists
RNA-based agonists are synthetic RNA molecules designed to mimic the pathogen-associated molecular patterns (PAMPs) that RIG-I recognizes. Examples include 3p-hpRNA (a 5' triphosphate hairpin RNA) and Sendai Virus (SeV) defective interfering (DI) RNAs.[3][4][13]
Performance Data:
| Parameter | RNA Agonists (General) | Assay/Model | Reference |
| Mechanism | Mimics viral RNA, binds to RIG-I C-terminal domain | Biochemical Assays | [1] |
| Immune Activation | Potent inducers of Type I Interferon | In vitro cell lines (A549), primary human cells, mice | [3][14] |
| Antiviral Activity | Broad-spectrum inhibition of RNA and DNA viruses | In vitro viral challenge assays | [14] |
| Adjuvant Effect | Enhances IgG production against influenza vaccine | Mouse models | [4] |
| Specificity | Activity is dependent on RIG-I expression | RIG-I knockout cells/mice | [14] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used in the evaluation of RIG-I agonists.
General Experimental Workflow
The evaluation of a novel RIG-I agonist typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.
Protocol 1: In Vitro RIG-I Activation Reporter Assay
Objective: To quantify the activation of IRF3 and NF-κB signaling pathways downstream of RIG-I.
Methodology:
-
Cell Culture: HEK293T or A549 cells are commonly used. Cells are seeded in 96-well plates.
-
Transfection: Cells are co-transfected with plasmids encoding a firefly luciferase reporter gene under the control of an IRF3- or NF-κB-responsive promoter (e.g., IFN-β promoter or a synthetic promoter with multiple κB sites). A second plasmid encoding Renilla luciferase is co-transfected as an internal control for normalization.
-
Treatment: After 24 hours, cells are treated with serial dilutions of the RIG-I agonist (e.g., this compound, KIN1148) or a positive control (e.g., 3p-hpRNA).
-
Lysis and Luminescence Reading: After a defined incubation period (e.g., 12-24 hours), cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold induction is calculated relative to vehicle-treated control cells.
Protocol 2: Antiviral Activity Assay (HCV/HBV Replicon System)
Objective: To determine the half-maximal effective concentration (EC50) of a RIG-I agonist against a specific virus.
Methodology:
-
Cell Culture: Huh-7 cells harboring a stable subgenomic replicon of HCV or HepG2.2.15 cells for HBV are seeded in 96-well plates.[7] These cells continuously replicate viral RNA/DNA.
-
Compound Treatment: Cells are treated with the RIG-I agonist at various concentrations for a period of 48-72 hours.
-
Quantification of Viral Replication:
-
For HCV: Total cellular RNA is extracted, and HCV RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
For HBV: HBV DNA is quantified from the cell culture supernatant using quantitative PCR (qPCR).[15]
-
-
Cytotoxicity Assay: In a parallel plate, a cell viability assay (e.g., CellTiter-Glo) is performed to assess the cytotoxicity of the compound.
-
Data Analysis: The concentration of the agonist that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve. This is compared with the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).
Conclusion
This compound demonstrated the potential of small molecule RIG-I agonists as oral antiviral therapeutics, showing significant antiviral activity against HBV in clinical trials.[9][10] However, its development was halted, highlighting the challenges in balancing efficacy and safety for this class of immunomodulators. In contrast, KIN1148 exemplifies the utility of small molecule RIG-I agonists as vaccine adjuvants, where intermittent dosing may present a different safety profile.[1][5] RNA-based agonists remain a powerful tool for research and as potential therapeutics, offering potent, specific activation of the RIG-I pathway, though delivery remains a key consideration. The choice of agonist will depend on the specific therapeutic application—be it direct broad-spectrum antiviral activity, vaccine adjuvancy, or cancer immunotherapy—with each class presenting a unique profile of advantages and challenges.
References
- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Sendai Virus-Derived RNA Agonist of RIG-I as a Virus Vaccine Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sendai virus-derived RNA agonist of RIG-I as a virus vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NOD2/RIG-I Activating this compound Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HKU Scholars Hub: Ascending dose cohort study of this compound - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. invivogen.com [invivogen.com]
- 14. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genomica.uaslp.mx [genomica.uaslp.mx]
Inarigivir's Potential in Tenofovir-Resistant HBV: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant strains of the hepatitis B virus (HBV) presents a significant challenge to effective long-term management of chronic hepatitis B. Tenofovir, a potent nucleotide analog reverse transcriptase inhibitor, is a cornerstone of HBV therapy, but resistance, though infrequent, can occur through specific mutations in the viral polymerase.[1][2][3][4][5] This guide provides a comparative analysis of Inarigivir, an investigational immunomodulator, and other therapeutic strategies for managing tenofovir-resistant HBV, supported by available experimental data.
Executive Summary
This compound, a small molecule agonist of the retinoic acid-inducible gene I (RIG-I), has demonstrated a dual mechanism of action against HBV by directly interfering with viral replication and by stimulating the innate immune system.[6][7][8] While preclinical data suggested activity against nucleos(t)ide-resistant HBV, clinical development of this compound for hepatitis B was halted due to safety concerns, including a patient fatality in a Phase IIb trial.[8] Consequently, direct clinical evidence of its efficacy in tenofovir-resistant HBV strains is unavailable. This guide, therefore, presents the existing efficacy data for this compound in treatment-naïve patients and compares it with established alternative therapies for tenofovir-resistant HBV, primarily combination treatments.
This compound: A Novel Immunomodulatory Approach
This compound activates the RIG-I pathway, a key component of the innate immune system that detects viral RNA and triggers a downstream signaling cascade, leading to the production of type I interferons and other antiviral cytokines.[6][9][10][11] This mechanism is distinct from that of nucleos(t)ide analogs like tenofovir, which directly inhibit the viral polymerase.[12][13][14][15]
Signaling Pathway of this compound
Caption: this compound activates RIG-I, leading to the establishment of an antiviral state.
Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B
Clinical trials of this compound were conducted in treatment-naïve patients, providing insights into its antiviral activity. The ACHIEVE trial, a Phase 2 study, evaluated ascending doses of this compound monotherapy for 12 weeks, followed by tenofovir treatment.[[“]][17]
| This compound Dose | Mean HBV DNA Reduction (log10 IU/mL) at Week 12 | Mean HBsAg Reduction (log10 IU/mL) at Week 24 |
| 25 mg | -0.61 | -0.17 |
| 50 mg | -0.93 | -0.25 |
| 100 mg | -1.32 | -0.35 |
| 200 mg | -1.58 | Data not consistently reported |
| Placebo | -0.04 | -0.20 |
Data synthesized from published results of the ACHIEVE trial.[[“]]
Alternative Therapies for Tenofovir-Resistant HBV
The primary strategy for managing tenofovir-resistant HBV is combination therapy with a second antiviral agent that has a non-overlapping resistance profile. The combination of entecavir and tenofovir is a commonly employed and effective rescue therapy.[6][7][9][18]
| Therapy | Patient Population | Virologic Response (HBV DNA <20 IU/mL) | Study Duration |
| Entecavir + Tenofovir | Multidrug-resistant (including lamivudine and entecavir resistance) | 79.6% achieved complete virologic suppression | Median 13 months |
| Tenofovir Monotherapy | Multidrug-resistant | 71.7% at 48 weeks, 97.7% at 240 weeks | 240 weeks |
| Tenofovir + Emtricitabine | Lamivudine-resistant | 86% with undetectable HBV DNA | 96 weeks |
Data from various studies on rescue therapies for drug-resistant HBV.[6][7][9][19]
Experimental Protocols
Assessment of Antiviral Efficacy in vitro
A common method to assess the efficacy of antiviral compounds against HBV is through cell-based assays.
Experimental Workflow:
Caption: Workflow for determining the in vitro antiviral efficacy against HBV.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and control drugs (e.g., tenofovir).
-
Incubation: The treated cells are incubated for a period of 7 to 10 days to allow for multiple rounds of viral replication.
-
HBV DNA Extraction: Viral DNA is extracted from both the cell culture supernatant (representing secreted virions) and the intracellular compartment.
-
Quantification: The amount of HBV DNA is quantified using real-time polymerase chain reaction (qPCR).
-
Data Analysis: The concentration of the drug that inhibits HBV replication by 50% (EC50) is calculated from the dose-response curve.
HBV Polymerase Activity Assay
To assess the direct inhibitory effect of a compound on the HBV polymerase, an in vitro polymerase assay can be performed.
Methodology:
-
Expression and Purification of HBV Polymerase: The HBV polymerase is expressed in a suitable system (e.g., insect cells) and purified.
-
Reaction Mixture: The purified polymerase is incubated in a reaction mixture containing a template (DNA or RNA), deoxynucleotide triphosphates (dNTPs, one of which is radioactively or fluorescently labeled), and the test compound at various concentrations.
-
Polymerase Reaction: The reaction is allowed to proceed at an optimal temperature.
-
Product Analysis: The newly synthesized DNA products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging.
-
Data Analysis: The intensity of the product bands is quantified to determine the inhibitory effect of the compound on polymerase activity, and the IC50 (concentration for 50% inhibition) is calculated.
Conclusion
This compound represented a promising, novel immunomodulatory approach for the treatment of chronic hepatitis B with a mechanism of action distinct from existing nucleos(t)ide analogs. However, due to the discontinuation of its clinical development for HBV, there is a lack of direct evidence for its efficacy against tenofovir-resistant strains. The management of tenofovir-resistant HBV currently relies on combination therapies with other nucleos(t)ide analogs, such as entecavir, which have demonstrated high rates of virologic suppression. Future research into agents with novel mechanisms of action, like RIG-I agonists, remains a critical area of investigation to address the challenges of drug resistance in chronic hepatitis B.
References
- 1. researchgate.net [researchgate.net]
- 2. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 3. Human Hepatitis B Virus Polymerase Interacts with the Molecular Chaperonin Hsp60 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Hepatitis B Virus Polymerase Sequences Required for Viral RNA Binding, RNA Packaging, and Protein Priming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
- 6. Efficacy of Entecavir-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Entecavir plus Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multi-Drug Resistant Strains [natap.org]
- 8. Hepatitis B virus DNA polymerase - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 12. ice-hbv.org [ice-hbv.org]
- 13. droracle.ai [droracle.ai]
- 14. Management of Antiviral Resistance in Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment for hepatitis B in patients with drug resistance - Tacke - Annals of Translational Medicine [atm.amegroups.org]
- 16. consensus.app [consensus.app]
- 17. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RePub, Erasmus University Repository: Entecavir plus tenofovir combination therapy for chronic hepatitis B in patients with previous nucleos(t)ide treatment failure [repub.eur.nl]
- 19. Long-term Efficacy of Tenofovir Disoproxil Fumarate Monotherapy for Multidrug-Resistant Chronic HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Inarigivir and Interferon-Alpha for the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Inarigivir and interferon-alpha, two immunomodulatory agents investigated for the treatment of chronic hepatitis B (CHB). The comparison covers their mechanisms of action, clinical efficacy, safety profiles, and the status of their clinical development, supported by available experimental data.
Executive Summary
Interferon-alpha (IFN-α) is an established cytokine therapy for CHB that functions by inducing a broad antiviral state through the JAK-STAT signaling pathway. This compound, a novel investigational oral drug, was designed to activate the retinoic acid-inducible gene I (RIG-I) pathway, a key sensor of viral RNA, to trigger an endogenous interferon response. While both agents aimed to achieve a functional cure for CHB by stimulating the host's immune system, their clinical development trajectories have diverged significantly. The development of this compound for hepatitis B was halted due to severe safety concerns, including a patient fatality in a Phase IIb trial[1][2][3][4][5]. This contrasts with IFN-α, which, despite its well-documented side effects, remains a treatment option for select patients with CHB.
Mechanism of Action and Signaling Pathways
This compound: A RIG-I Agonist
This compound is an orally administered small molecule that acts as an agonist of the RIG-I protein[6]. RIG-I is an intracellular pattern recognition receptor that detects viral RNA, particularly RNA with a 5'-triphosphate group, a hallmark of many viral replication processes[7]. Upon binding to viral RNA, RIG-I undergoes a conformational change, leading to the activation of downstream signaling pathways that culminate in the production of type I and type III interferons and other pro-inflammatory cytokines[6][7][8]. This endogenous interferon production is intended to mimic the natural antiviral immune response[6].
Interferon-Alpha: Direct Cytokine Signaling
Interferon-alpha is a pleiotropic cytokine that exerts its antiviral effects by binding to the type I interferon receptor (IFNAR) on the cell surface[9][10][11]. This binding event activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway[9][12][13]. Specifically, the receptor-associated kinases, JAK1 and TYK2, are activated and subsequently phosphorylate STAT1 and STAT2 proteins. These phosphorylated STATs then form a heterodimer, associate with interferon regulatory factor 9 (IRF9) to form the ISGF3 complex, and translocate to the nucleus. Inside the nucleus, ISGF3 binds to interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of interferon-stimulated genes (ISGs), leading to their transcription. The protein products of these ISGs are responsible for establishing an antiviral state within the cell.
Clinical Efficacy and Safety: A Comparative Overview
Direct comparative clinical trials between this compound and interferon-alpha are not available. Therefore, this comparison is based on data from their respective clinical trial programs.
Table 1: Comparative Efficacy in Chronic Hepatitis B
| Parameter | This compound (ACHIEVE Trial - 12 weeks monotherapy) | Interferon-Alpha (Various Trials) |
| HBV DNA Reduction | Dose-dependent reduction. At 200 mg, a maximal reduction of 3.26 log10 IU/mL was observed[14]. | Variable; can lead to sustained HBV DNA clearance in a subset of patients[15][16]. |
| HBsAg Reduction | Not dose-dependent. A >0.5 log10 reduction was seen in 22% of patients, with a maximal reduction of 1.4 log10[14]. | Modest reduction; HBsAg loss is a rare but achievable outcome, considered a functional cure[15]. |
| HBeAg Seroconversion | Data not prominently reported in the provided snippets. | Occurs in a proportion of HBeAg-positive patients[15][17]. |
| Route of Administration | Oral[14] | Subcutaneous injection[15] |
| Treatment Duration | 12 weeks in the ACHIEVE trial monotherapy phase[14][18] | Typically 24-48 weeks[15][19] |
Table 2: Comparative Safety and Tolerability
| Adverse Events | This compound (ACHIEVE and CATALYST Trials) | Interferon-Alpha |
| Common Side Effects | Generally well-tolerated in the ACHIEVE trial with mild to moderate adverse events. No interferon-like side effects were observed[20]. | Flu-like symptoms (fever, fatigue, myalgia), headache, nausea, cytopenias, neuropsychiatric effects (depression, irritability)[15][16]. |
| Serious Adverse Events | Development discontinued due to unexpected serious adverse events, including hepatocellular dysfunction, liver injury, and one patient death in the Phase IIb CATALYST trial[1][2][3][4][5]. | Can cause severe side effects leading to dose reduction or discontinuation. Autoimmune disorders and severe depression are notable risks[15]. |
Experimental Protocols
This compound: The ACHIEVE Trial
The Phase 2 ACHIEVE trial was a randomized, ascending dose cohort study designed to evaluate the safety and efficacy of this compound in treatment-naïve patients with chronic hepatitis B[14][18].
-
Study Design: Patients were randomized to receive one of four daily oral doses of this compound (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo in a 4:1 ratio for 12 weeks[14][18].
-
Treatment Course: Following the 12-week monotherapy period, all patients were switched to tenofovir disoproxil fumarate (TDF) 300 mg daily for an additional 12 weeks[14][18].
-
Primary Endpoints: The primary endpoints were safety and the reduction in HBV DNA from baseline at week 12[14].
-
Secondary Endpoints: Secondary endpoints included changes in HBV RNA, quantitative HBsAg, and alanine aminotransferase (ALT) levels[14].
Interferon-Alpha: Representative Clinical Trial Design
Numerous clinical trials have evaluated interferon-alpha for CHB. A common study design is a randomized, controlled trial comparing interferon-alpha to a placebo or no treatment.
-
Study Design: Patients with CHB are randomized to receive subcutaneous injections of interferon-alpha or serve as untreated controls[15][17].
-
Treatment Course: A typical regimen involves interferon-alpha administered three times a week for 16 to 48 weeks[15][19].
-
Inclusion Criteria: Patients typically have evidence of active viral replication (HBeAg and HBV DNA positive) and elevated serum aminotransferase levels[17][21].
-
Exclusion Criteria: Common exclusions include decompensated liver disease, other forms of liver disease, and significant comorbidities[17][19].
-
Endpoints: Efficacy is assessed by the clearance of HBeAg and HBV DNA, normalization of ALT levels, and in some cases, loss of HBsAg[15][17].
Conclusion
This compound and interferon-alpha represent two distinct approaches to harnessing the immune system to combat chronic hepatitis B. This compound, by activating the RIG-I pathway, aimed to induce a more targeted, endogenous interferon response. In contrast, interferon-alpha therapy involves the systemic administration of the cytokine itself.
While the preclinical rationale for this compound was strong, its clinical development was ultimately terminated due to severe, life-threatening hepatotoxicity[1][2][3][4][5]. This underscores the potential for on-target toxicity when potently activating innate immune pathways. Interferon-alpha, despite its challenging side-effect profile, remains a therapeutic option for certain patient populations with CHB, offering the possibility of a functional cure in a small percentage of individuals.
For researchers and drug developers, the story of this compound serves as a critical case study in the development of immunomodulatory agents, highlighting the delicate balance between efficacy and safety. Future efforts in this area will need to focus on developing therapies that can selectively activate antiviral immunity within the liver while minimizing systemic and off-target toxicities.
References
- 1. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 2. biospace.com [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. | BioWorld [bioworld.com]
- 5. Spring Bank Discontinues Development of this compound for the Treatment of HBV - BioSpace [biospace.com]
- 6. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Activation of RIG-I-like Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Viral Inhibition of the IFN-Induced JAK/STAT Signalling Pathway: Development of Live Attenuated Vaccines by Mutation of Viral-Encoded IFN-Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interferon JAK/STAT Signaling Pathway - Creative BioMart [creativebiomart.net]
- 14. HKU Scholars Hub: Ascending dose cohort study of this compound - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 15. A randomized, controlled trial of recombinant alpha-interferon therapy for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic review of the literature on comparative effectiveness of antiviral treatments for chronic hepatitis B infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. naspghan.org [naspghan.org]
- 18. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. Phase II clinical trial of combined natural interferon-beta plus recombinant interferon-gamma treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Inarigivir and Alternative Hepatitis B Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Inarigivir, an investigational RIG-I and NOD2 agonist, with established alternative therapies for chronic Hepatitis B (HBV). The information is supported by experimental data from clinical trials and detailed methodologies for key assays.
This compound: A Dual-Action Immunomodulator
This compound soproxil is an orally administered small molecule that acts as an agonist of the innate immune sensors Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Its mechanism of action is twofold: it directly interferes with the HBV replication cycle and stimulates the host's innate immune system to fight the virus.[2] By activating RIG-I and NOD2, this compound triggers downstream signaling pathways that lead to the production of type I interferons and other antiviral cytokines.[3] This dual action offers a potential advantage over therapies that solely target viral replication.
Comparison with Alternative HBV Therapies
The current standard of care for chronic HBV infection primarily involves two classes of drugs: nucleos(t)ide analogs (NAs) and pegylated interferon alfa-2a.
Nucleos(t)ide Analogs (NAs):
-
Tenofovir Disoproxil Fumarate (Viread®): Tenofovir is an acyclic nucleoside phosphonate diester analog of adenosine monophosphate.[1] It is a nucleotide analog reverse-transcriptase inhibitor (NtRTI) that, after conversion to its active diphosphate form, competes with the natural substrate deoxyadenosine 5'-triphosphate and is incorporated into the viral DNA, causing chain termination and inhibiting the HBV polymerase.[1][2]
-
Entecavir (Baraclude®): Entecavir is a guanosine nucleoside analog that, in its active triphosphate form, inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA.[4][5]
Immunomodulators:
-
Pegylated Interferon Alfa-2a (Pegasys®): This therapy involves the administration of a modified form of interferon-alpha, a naturally occurring cytokine. Peginterferon alfa-2a binds to the type 1 interferon receptor, activating the JAK/STAT signaling pathway.[6][7][8] This leads to the transcription of numerous interferon-stimulated genes (ISGs) that establish an antiviral state in cells and enhance the host's immune response against HBV.[9]
Performance Comparison: Clinical Trial Data
The following tables summarize key efficacy and safety data from clinical trials of this compound and comparator drugs.
Table 1: Efficacy of this compound (ACHIEVE Trial) vs. Placebo [10][11][12][13][14]
| Endpoint (at Week 12) | This compound (50mg) | This compound (100mg) | This compound (200mg) | Placebo |
| Mean HBV DNA Reduction (log10 IU/mL) | -0.74 | -1.0 | -3.26 | +0.33 |
| Mean HBV RNA Reduction (log10 copies/mL) | -0.95 | -0.6 (HBeAg+), -1.4 (HBeAg-) | Parallel to DNA reduction | +0.48 |
| HBsAg Response (>0.5 log10 reduction) | N/A | 3 patients | N/A | N/A |
Note: Data is compiled from different cohorts and publications of the ACHIEVE trial. Direct head-to-head comparisons in a single trial are limited.
Table 2: Efficacy of Tenofovir and Entecavir in Treatment-Naïve Patients
| Endpoint (at 48 Weeks) | Tenofovir Disoproxil Fumarate | Entecavir |
| HBV DNA <400 copies/mL | 76% | 67% |
| HBsAg Loss | 3% | 2% |
| ALT Normalization | 68% | 68% |
Source: Data from various clinical trials. Efficacy can vary based on patient population (HBeAg-positive vs. HBeAg-negative).
Table 3: Safety and Tolerability Profile
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound | Mild to moderate; no interferon-like side effects reported in early trials.[11][13] ALT flares observed.[11][13] | Development was halted due to unexpected serious adverse events, including a patient death in a later trial.[3] |
| Tenofovir DF | Nausea, diarrhea, headache, fatigue. | Renal toxicity, decreased bone mineral density. |
| Entecavir | Headache, fatigue, dizziness, nausea.[15] | Lactic acidosis (rare). |
| Peginterferon alfa-2a | Flu-like symptoms, fatigue, headache, myalgia, psychiatric effects (depression), autoimmune disorders.[6][16] | Myelosuppression, neuropsychiatric disorders, ischemic disorders.[7][16] |
Experimental Protocols
1. Quantification of HBV DNA by Real-Time PCR (qPCR)
This protocol outlines the general steps for quantifying HBV DNA from serum samples.
-
DNA Extraction: Viral DNA is extracted from serum using a commercial kit (e.g., QIAamp DNA Mini Kit) or a validated in-house method.[17] A common method involves cell lysis, proteinase K digestion, binding of DNA to a silica membrane, washing, and elution.[18]
-
qPCR Reaction: The extracted DNA is amplified in a real-time PCR instrument using primers and a probe specific to a conserved region of the HBV genome (e.g., the S-gene).[17] The reaction mixture typically includes a master mix containing DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).[19][20]
-
Standard Curve: A standard curve is generated using serial dilutions of a plasmid containing the target HBV DNA sequence with a known concentration.
-
Quantification: The cycle threshold (Ct) values of the patient samples are compared to the standard curve to determine the HBV DNA copy number, typically reported in international units per milliliter (IU/mL).[21]
2. Detection of Hepatitis B Surface Antigen (HBsAg) by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of HBsAg.
-
Plate Coating: Microtiter plate wells are coated with a capture antibody, a monoclonal or polyclonal antibody specific for HBsAg.[22]
-
Sample Incubation: Patient serum or plasma, along with positive and negative controls, are added to the wells. If HBsAg is present, it will bind to the capture antibody.[23][24]
-
Detection Antibody: A second, enzyme-conjugated anti-HBsAg antibody (e.g., horseradish peroxidase-conjugated) is added. This antibody binds to a different epitope on the captured HBsAg, forming a "sandwich".[22]
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the detection antibody catalyzes a reaction that produces a colored product.[23][24]
-
Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of HBsAg in the sample.[22][25]
Visualizing the Mechanisms of Action
Caption: this compound's signaling pathway.
Caption: Simplified Hepatitis B Virus replication cycle.
Caption: Drug targets in HBV therapy.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pegasys (Peginterferon alfa-2a): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 10. HKU Scholars Hub: Ascending dose cohort study of this compound - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 11. Spring Bank Pharmaceuticals Announces Positive Top-Line Results from the Second Cohort of Part A of the Phase II ACHIEVE Trial - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. | BioWorld [bioworld.com]
- 14. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. drugs.com [drugs.com]
- 17. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. genomica.uaslp.mx [genomica.uaslp.mx]
- 20. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. access.wiener-lab.com [access.wiener-lab.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. sceti.co.jp [sceti.co.jp]
- 25. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Inarigivir's Antiviral Activity: A Comparative Analysis in HBeAg-Positive and HBeAg-Negative Hepatitis B Models
For Immediate Release
This comparison guide provides a detailed analysis of the performance of Inarigivir, a novel RIG-I agonist, in preclinical and clinical models of Hepatitis B, with a specific focus on its differential efficacy in Hepatitis B e-antigen (HBeAg)-positive and HBeAg-negative states. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of hepatitis B therapeutics.
Executive Summary
This compound, an orally bioavailable small molecule RIG-I agonist, has demonstrated both direct antiviral and immune-modulatory effects against the hepatitis B virus (HBV). Clinical data from the ACHIEVE trial indicates that this compound's efficacy, particularly in reducing HBV DNA and HBV RNA, is more pronounced in HBeAg-negative patients compared to their HBeAg-positive counterparts. This guide synthesizes the available data to provide a clear comparison of this compound's performance in these two distinct patient populations.
Data Presentation: this compound Performance in HBeAg-Positive vs. HBeAg-Negative Patients
The following tables summarize the key quantitative data from the ACHIEVE trial, a phase 2 study that evaluated ascending doses of this compound monotherapy for 12 weeks, followed by a switch to tenofovir disoproxil fumarate (TDF).
| This compound Dose | Patient Cohort | Mean HBV DNA Reduction at Week 12 (log10 IU/mL) |
| 25 mg | HBeAg-positive | -0.37[1] |
| HBeAg-negative | -0.86[1] | |
| 50 mg | HBeAg-positive | -0.61[1] |
| HBeAg-negative | -1.05[1] | |
| 100 mg | HBeAg-positive | -0.55[2] |
| HBeAg-negative | -2.26[2] | |
| 200 mg | Combined | -1.58 (maximal reduction of 3.26)[3] |
| This compound Dose | Patient Cohort | Mean HBV RNA Reduction at Week 12 (log10 copies/mL) |
| 25 mg | HBeAg-negative | Undetectable in 3 out of 7 patients[1] |
| 50 mg | HBeAg-negative | All patients became undetectable[1] |
| 100 mg | HBeAg-positive | -0.6[2] |
| HBeAg-negative | -1.4[2] |
Experimental Protocols
The data presented in this guide is primarily derived from the ACHIEVE trial , a phase 2, open-label, randomized, multiple-dose study.
Study Design:
-
Patient Population: Treatment-naïve patients with chronic hepatitis B.
-
Randomization: Patients were randomized to receive one of four ascending doses of this compound (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo, administered daily for 12 weeks.[3][4]
-
Treatment Regimen: Following the initial 12-week monotherapy period, all patients were switched to tenofovir disoproxil fumarate (TDF) 300 mg daily for an additional 12 weeks.[3]
-
Endpoints: The primary endpoints were safety and the reduction in HBV DNA from baseline at week 12. Secondary endpoints included changes in HBV RNA and HBsAg levels.[3]
Below is a workflow diagram illustrating the experimental design of the ACHIEVE trial.
Caption: Experimental workflow of the ACHIEVE trial.
Mechanism of Action: this compound's Signaling Pathway
This compound functions as an agonist of the retinoic acid-inducible gene I (RIG-I), a key intracellular pattern recognition receptor involved in the innate immune response to viral infections.[1] Upon binding to viral RNA, RIG-I undergoes a conformational change and activates a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, induce an antiviral state in infected and neighboring cells, inhibiting viral replication.
The following diagram illustrates the signaling pathway activated by this compound.
Caption: this compound-activated RIG-I signaling pathway.
Discussion
The enhanced antiviral effect of this compound in HBeAg-negative patients suggests a potential interplay between the host's immune status and the drug's mechanism of action. HBeAg is a known immune-tolerogen, and its absence may correlate with a more robust host immune response to HBV. This compound, by activating the innate immune system, may be more effective in an environment where the adaptive immune response is already primed to some extent. The greater reduction in HBV RNA in HBeAg-negative patients further supports the hypothesis that this compound's immunomodulatory effects are a key component of its antiviral activity.
It is important to note that the development of this compound was halted due to safety concerns that emerged in later-phase clinical trials.[5] Nevertheless, the data from the ACHIEVE trial provides valuable insights into the differential response to RIG-I agonists in HBeAg-positive and HBeAg-negative chronic hepatitis B, which can inform the development of future immunomodulatory therapies for this disease.
Conclusion
This compound demonstrated greater efficacy in reducing HBV DNA and HBV RNA levels in HBeAg-negative patients compared to HBeAg-positive patients. This differential response highlights the importance of patient stratification based on HBeAg status in the clinical development of immunomodulatory agents for chronic hepatitis B. The findings from the ACHIEVE trial underscore the potential of targeting the RIG-I pathway as a therapeutic strategy for HBV infection, while also emphasizing the critical need for careful safety monitoring with this class of drugs.
References
- 1. | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. HKU Scholars Hub: Ascending dose cohort study of this compound - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 4. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Safety and Efficacy of this compound in Non-cirrhotic, Hepatitis B e Antigen-negative Subjects Infected With HBV Virus and Receiving or Stopping Treatment With a NUC Inhibitor | MedPath [trial.medpath.com]
A Comparative Guide to the Immunomodulatory Profiles of Inarigivir and Toll-like Receptor (TLR) Agonists
In the landscape of immunotherapy, the strategic activation of the innate immune system is a cornerstone for developing novel treatments for a range of diseases, including viral infections and cancer. This guide provides a detailed comparison of the immunomodulatory profiles of Inarigivir, a RIG-I-like receptor (RLR) agonist, and the broader class of Toll-like receptor (TLR) agonists. We will delve into their mechanisms of action, downstream signaling pathways, resultant immune responses, and clinical applications, supported by experimental data and methodologies.
Introduction to this compound and TLR Agonists
This compound (SB 9200) is an orally available small molecule that acts as a selective immunomodulator. It functions as a dual agonist of the retinoic acid-inducible gene-I (RIG-I) and the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which are intracellular pattern recognition receptors (PRRs) involved in detecting viral and bacterial components.[1][2] this compound was primarily investigated for its potential in treating chronic hepatitis B (HBV) infection.[3]
Toll-like receptor (TLR) agonists are a diverse class of molecules that activate TLRs, a family of PRRs that are crucial for initiating innate immune responses.[4][5] TLRs are expressed on the cell surface and within endosomes of various immune cells, where they recognize specific pathogen-associated molecular patterns (PAMPs).[6][7] Different TLR agonists can trigger distinct immune responses, making them valuable as vaccine adjuvants and therapeutics for cancer and infectious diseases.[8][9][10]
Mechanism of Action and Signaling Pathways
This compound activates the RIG-I and NOD2 pathways.[1] RIG-I is a cytosolic sensor that detects viral RNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[11][12] This activation of the RIG-I pathway is a key mechanism for antiviral defense.[12] The activation of NOD2, a sensor of bacterial peptidoglycans, also contributes to the inflammatory response. The combined activation of these pathways gives this compound its immunomodulatory properties.
TLR signaling is broadly divided into two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[4][13]
-
MyD88-Dependent Pathway: Utilized by most TLRs (except TLR3), this pathway involves the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases and subsequently TRAF6.[7] This culminates in the activation of NF-κB and MAP kinases, driving the expression of pro-inflammatory cytokines.[7]
-
TRIF-Dependent Pathway: This pathway is exclusively used by TLR3 and can also be activated by TLR4.[14] It involves the adaptor protein TRIF, which leads to the activation of TRAF3 and the TBK1/IKKε complex.[7] This results in the phosphorylation and activation of the transcription factor IRF3, which is crucial for the induction of type I interferons.[13]
Comparative Immunomodulatory Profiles
The distinct signaling pathways engaged by this compound and various TLR agonists result in different immunomodulatory profiles.
| Feature | This compound | TLR Agonists |
| Primary Target(s) | RIG-I, NOD2[1][2] | TLRs (e.g., TLR3, TLR4, TLR7/8, TLR9)[4] |
| Cellular Location of Target | Cytoplasm[11] | Cell surface or endosomes[6][7] |
| Key Adaptor Proteins | MAVS[15] | MyD88, TRIF, TIRAP, TRAM[4][13] |
| Primary Downstream Mediators | IRF3/7, NF-κB[11][15] | NF-κB, MAPKs, IRF3/7[7][13] |
| Key Cytokine Production | Type I IFNs, pro-inflammatory cytokines[11][16] | Varies by TLR: Pro-inflammatory cytokines (IL-6, TNF-α), Type I IFNs[5][14] |
| Predominant T-helper Response | Th1-polarizing | Varies: TLR9 agonists favor Th1, while TLR2/6 agonists can skew towards Th2[8] |
This compound primarily induces a potent type I interferon response, which is a hallmark of its antiviral activity.[11][16] Clinical studies in patients with chronic hepatitis B have shown that this compound can reduce HBV DNA and RNA levels.[3][17]
TLR agonists can be tailored to elicit specific immune responses. For example:
-
TLR3 agonists (e.g., poly-ICLC) mimic viral double-stranded RNA and are potent inducers of type I IFNs, promoting a Th1 response.[6][18]
-
TLR4 agonists (e.g., MPLA) are derived from bacterial lipopolysaccharide and stimulate the production of pro-inflammatory cytokines.[6]
-
TLR7/8 agonists (e.g., vesatolimod, imiquimod) are synthetic small molecules that mimic viral single-stranded RNA and induce a mixed cytokine response, including IFN-α and IL-12.[5][9][19]
-
TLR9 agonists (e.g., CpG ODNs) mimic bacterial DNA and are strong inducers of a Th1-polarizing immune response, enhancing cytotoxic T-cell activity.[10][14]
Clinical Applications and Experimental Data
This compound showed promise in early clinical trials for chronic hepatitis B. The ACHIEVE trial, a phase 2 study, demonstrated that this compound was generally well-tolerated and led to dose-dependent reductions in HBV DNA, HBV RNA, and HBsAg levels in treatment-naïve patients.[3][17][20][21] Doses up to 200 mg were evaluated.[17] However, the development of this compound for HBV was discontinued due to unexpected serious adverse events, including a patient's death in the Phase IIb CATALYST 2 trial.[22]
| This compound ACHIEVE Trial (Phase 2) - Selected Data [17][21] | | :--- | :--- | | Patient Population | 80 treatment-naïve chronic HBV patients | | Dosing Cohorts | 25 mg, 50 mg, 100 mg, 200 mg this compound or placebo for 12 weeks | | HBV DNA Reduction (LS Mean) | Dose-dependent increase from 0.6116 (25 mg) to 1.5774 (200 mg) vs. 0.0352 (placebo) | | HBV RNA Reduction (LS Mean) | Ranged from -0.3856 to -0.5794 vs. -0.1474 (placebo) | | HBsAg Reduction (LS Mean) | Ranged from -0.0956 to -0.1818 vs. +0.0026 (placebo) | | Safety | Generally well-tolerated in this study, with treatment-emergent adverse events in 4.7% of this compound patients vs. 6.3% in placebo.[17] |
TLR agonists are being investigated in a wide array of clinical settings.[18][23]
-
Cancer Immunotherapy: TLR agonists are used as monotherapy and in combination with checkpoint inhibitors, chemotherapy, and radiotherapy.[18][19] For example, the TLR7 agonist imiquimod is approved for superficial basal cell carcinoma.[19] TLR9 agonists are being tested as adjuvants in cancer vaccines to enhance T-cell responses.[9]
-
Infectious Diseases: TLR7 agonists like vesatolimod (GS-9620) have been studied in chronic HBV, where they were found to increase T-cell and NK-cell responses.[24]
-
Vaccine Adjuvants: TLR agonists are incorporated into vaccines to boost immunogenicity.[9] For instance, MPLA (a TLR4 agonist) is a component of the FDA-approved HPV vaccine, Cervarix.
| Clinical Applications of TLR Agonists | | :--- | :--- | | TLR3 Agonists (e.g., poly-ICLC) | Combination therapies for glioblastoma and other aggressive tumors.[9][18] | | TLR4 Agonists (e.g., MPLA) | FDA-approved vaccine adjuvant.[6] | | TLR7/8 Agonists (e.g., imiquimod, vesatolimod) | Topical treatment for skin cancers; systemic therapy for viral infections and other cancers.[19][24] | | TLR9 Agonists (e.g., CpG ODNs) | Cancer vaccine adjuvants and in combination with immunotherapy.[9][25] |
Experimental Protocols
In Vitro Assessment of Cytokine Induction by Immunomodulators
This protocol provides a general framework for evaluating the immunomodulatory activity of compounds like this compound and TLR agonists by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).
Objective: To quantify the production of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) by human PBMCs upon stimulation with this compound or a TLR agonist.
Materials:
-
Human PBMCs, isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
-
This compound and various TLR agonists (e.g., poly(I:C) for TLR3, LPS for TLR4, R848 for TLR7/8, CpG ODN 2216 for TLR9).
-
96-well cell culture plates.
-
ELISA kits for target cytokines (IFN-α, TNF-α, IL-6, IL-12).
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Plating: Seed freshly isolated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI medium.
-
Compound Preparation: Prepare serial dilutions of this compound and the selected TLR agonists in complete RPMI medium.
-
Cell Stimulation: Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known potent stimulator).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration to generate dose-response curves. Calculate EC50 values where applicable.
Conclusion
This compound and TLR agonists represent two distinct but related strategies for harnessing the innate immune system. This compound's dual agonism of RIG-I and NOD2 provides a potent antiviral response, particularly characterized by the induction of type I interferons. While its clinical development for HBV has been halted due to safety concerns, the underlying mechanism remains a valuable area of research.
In contrast, the diverse family of TLR agonists offers a more versatile toolkit for immunomodulation. By selectively targeting different TLRs, researchers can shape the immune response to be predominantly pro-inflammatory, antiviral, or Th1/Th2-polarizing, depending on the therapeutic need. This flexibility has led to their broad investigation and application in oncology, infectious diseases, and vaccinology.
For researchers and drug developers, the choice between these or similar immunomodulators will depend on the specific disease context, the desired immune phenotype, and the safety profile required. The continued exploration of innate immune pathways will undoubtedly uncover new targets and therapeutic strategies for a host of challenging diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are TLR agonists and how do they work? [synapse.patsnap.com]
- 5. The Role of Toll-like Receptor Agonists and Their Nanomedicines for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR Agonists as Modulators of the Innate Immune Response and Their Potential as Agents Against Infectious Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 10. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
- 11. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 12. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Frontiers | TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound soproxil (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 17. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trial watch: Toll-like receptor ligands in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 23. researchgate.net [researchgate.net]
- 24. TLR7 Agonist Increases Responses of Hepatitis B Virus-Specific T Cells and Natural Killer Cells in Patients With Chronic Hepatitis B Treated With Nucleos(T)Ide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Toll-Like Receptor Signaling Pathways—Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Inarigivir vs. Placebo in Chronic Hepatitis B: A Comparative Clinical Trial Analysis
An objective review of the clinical data for Inarigivir, a former investigational RIG-I agonist for the treatment of chronic hepatitis B (HBV), reveals a compound with antiviral activity that was ultimately overshadowed by significant safety concerns leading to the termination of its development. This guide provides a detailed comparison of this compound's performance against a placebo, based on available Phase 2 clinical trial data, for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly SB 9200) was an orally administered investigational drug designed to act as a selective immunomodulator by activating the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] The therapeutic goal was to stimulate an innate immune response to achieve a functional cure for chronic hepatitis B. Phase 2 clinical trial data demonstrated that this compound was associated with reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels compared to placebo.[2][3][4] However, the development of this compound was halted in January 2020 due to unexpected serious adverse events, including a patient death in a Phase IIb trial.[5] This guide summarizes the available efficacy and safety data from the ACHIEVE trial, a key Phase 2 study.
Efficacy Data
The ACHIEVE trial was a Phase 2, randomized, open-label study that evaluated multiple doses of this compound in treatment-naïve patients with chronic hepatitis B.[2][3][4] Patients received this compound (at doses of 25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks, followed by a 12-week period where all participants received tenofovir.[2][3][4]
Table 1: Reduction in Viral Markers at Week 12 (this compound Monotherapy vs. Placebo)
| Parameter | This compound (25 mg) | This compound (200 mg) | Placebo |
| Mean Reduction in HBV DNA (log10 IU/mL) | 0.6116[2][3] | 1.5774[2][3] | 0.0352[2][3] |
| Mean Change in HBV RNA (log10 IU/mL) | -0.3856 to -0.5794 (across doses)[2][3] | -0.3856 to -0.5794 (across doses)[2][3] | -0.1474[2][3] |
| Mean Change in HBsAg (log10 IU/mL) | -0.0956 to -0.1818 (across doses)[2][3] | -0.0956 to -0.1818 (across doses)[2][3] | +0.0026[2][3] |
Data presented as least squares (LS) mean changes from baseline.
Following the initial 12-week treatment period, a trend for a greater reduction in HBsAg was observed in patients who were pre-treated with this compound before switching to tenofovir.[2][3]
Safety and Tolerability
Initial reports from the ACHIEVE trial suggested that this compound was generally well-tolerated.[6] However, the subsequent CATALYST trial revealed serious safety concerns that led to the termination of the drug's development.
Table 2: Safety Profile from the ACHIEVE Trial
| Parameter | This compound-Treated Groups | Placebo Group |
| Treatment-Emergent Adverse Events | 4.7%[2][3] | 6.3%[2][3] |
| Mean Reduction in ALT from Baseline (U/L) | 23.3 to 33.8[2][3] | 0.7[2][3] |
Note: The termination of this compound's development was due to a patient death in a later Phase IIb trial, highlighting more severe adverse events not captured in this earlier dataset.[5]
Experimental Protocols
ACHIEVE Trial Methodology
The ACHIEVE trial was a Phase 2, randomized, open-label, multi-center study.[2][3] Eighty treatment-naïve patients with chronic hepatitis B were randomized in a 4:1 ratio across four ascending dose cohorts.[2][3]
-
Participants: Treatment-naïve adults with chronic hepatitis B.
-
Intervention: Patients received either this compound (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo once daily for 12 weeks.[2][3]
-
Follow-up: After the initial 12-week treatment period, all patients received open-label tenofovir for an additional 12 weeks.[2][3]
-
Primary Endpoints: The primary endpoints were safety and antiviral activity.[6]
Visualizations
This compound's Proposed Mechanism of Action
This compound was designed to activate the RIG-I and NOD2 signaling pathways, leading to an innate immune response against HBV.[1]
Caption: Proposed signaling pathway of this compound.
ACHIEVE Trial Experimental Workflow
The following diagram illustrates the workflow of the ACHIEVE clinical trial.
Caption: Workflow of the ACHIEVE Phase 2 clinical trial.
Conclusion
The clinical data for this compound demonstrated a dose-dependent reduction in HBV DNA and other viral markers, suggesting a potential antiviral effect. However, the subsequent emergence of severe adverse events, leading to the termination of its clinical development, underscores the critical importance of a thorough safety evaluation in the drug development process. For researchers and professionals in the field, the case of this compound serves as a cautionary example of a promising mechanism of action that did not translate into a safe and effective therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase 2, open-label, randomized, multiple-dose study evaluating this compound in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Spring Bank halts development of this compound for hepatitis B [clinicaltrialsarena.com]
- 6. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Inarigivir
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical guidance on the proper disposal of Inarigivir, a compound identified as harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Hazard Profile and Handling Precautions
This compound and its related compounds, such as this compound soproxil, present several hazards that necessitate careful handling. This compound soproxil is known to cause skin and eye irritation and may lead to respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, must be worn at all times when handling these compounds.[1] All handling of this compound should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]
| Hazard Statement | Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | [2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | [2] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] The following steps provide a procedural framework to achieve this in a laboratory setting.
-
Segregation of Waste: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated from general and non-hazardous waste streams.
-
Waste Containment:
-
Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be sealed to prevent accidental spillage or release.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, shatter-resistant container. This container must also be clearly labeled as hazardous waste. Avoid mixing with incompatible materials such as strong acids, alkalis, or strong oxidizing/reducing agents.[1][2]
-
Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and should identify the contents, including "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to control any potential leaks.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Ensure that the contractor is aware of the nature of the chemical waste. The recommended method for the final disposal of pharmaceutical waste is incineration.[3]
Spill Management
In the event of a spill of this compound solution, the following steps should be taken:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material (e.g., diatomite, universal binders).
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[2]
-
Dispose of all cleanup materials as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
